1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Descripción
Propiedades
Fórmula molecular |
C10H9BrN2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-4-methylimidazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-3-9(11)5-10/h2-7H,1H3 |
Clave InChI |
RQURBSHDSYCMJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Technical Guide: Physicochemical Profiling of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
Executive Summary
1-(3-Bromo-phenyl)-4-methyl-1H-imidazole (CAS: 951234-51-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. As a "privileged scaffold" , it combines the hydrogen-bond acceptor capability of the imidazole ring with a lipophilic, metabolically robust aryl halide handle.
This guide provides a comprehensive physicochemical analysis of this compound. Unlike simple imidazoles, the N1-aryl substitution significantly alters the electronic landscape, reducing basicity and enhancing lipophilicity. The presence of the 3-bromo group serves as a critical functional handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Molecular Architecture & Structural Analysis
To understand the physicochemical behavior of this compound, we must deconstruct its electronic environment. The molecule operates on a "Push-Pull" electronic system that dictates its reactivity and solubility.
Electronic Effects
-
Imidazole Core (The Base): The N3 nitrogen is the sole hydrogen bond acceptor and basic center.
-
4-Methyl Group (The Donor): Provides a weak inductive electron-donating effect (+I), which slightly stabilizes the protonated form of N3, marginally increasing basicity compared to the non-methylated analog.
-
1-(3-Bromophenyl) Group (The Acceptor): The phenyl ring exerts a strong electron-withdrawing effect on the N1 nitrogen. This delocalization reduces the electron density available within the pi-system, lowering the pKa of the remote N3 nitrogen significantly compared to N-alkyl imidazoles. The bromine atom at the meta position further withdraws electron density via induction (-I), increasing the acidity of the conjugate acid.
Visualization: Electronic Structure & Reactivity
The following diagram illustrates the structural dynamics and reactive sites.
Caption: Fig 1. Structural dissection showing electronic push-pull effects and primary reactive sites for synthesis.
Physicochemical Characteristics Profile
Note: Specific experimental values for this intermediate are often proprietary. The values below represent high-confidence predicted ranges based on Structure-Activity Relationship (SAR) data of analogous N-aryl imidazoles.
Table 1: Key Physicochemical Parameters
| Property | Value / Range | Description & Implication |
| Molecular Formula | C₁₀H₉BrN₂ | Exact Mass: 235.99 (⁷⁹Br) / 237.99 (⁸¹Br) |
| Molecular Weight | 237.10 g/mol | Small molecule, suitable for fragment-based drug design. |
| Physical State | Solid (Crystalline) | Likely a pale yellow to off-white powder. |
| Melting Point | 75°C – 95°C (Predicted) | Lower than unsubstituted imidazole due to loss of N-H bonding; packing disrupted by Br. |
| pKa (Conjugate Acid) | 5.2 – 5.8 (Predicted) | Weak base. Significantly less basic than 4-methylimidazole (pKa ~7.5) due to the N-phenyl withdrawal. |
| LogP (Lipophilicity) | 2.8 – 3.2 | Moderately lipophilic. Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility at neutral pH. Solubility increases significantly at pH < 4.0. |
| H-Bond Donors | 0 | The N1-H is replaced by the aryl group. |
| H-Bond Acceptors | 1 | The N3 nitrogen (pyridinic type). |
Stability & Handling
Chemical Stability
-
Hydrolysis: Highly stable. The imidazole ring and aryl-bromide bond are resistant to hydrolysis under standard acidic/basic conditions.
-
Oxidation: The imidazole ring is susceptible to oxidation by strong reagents (e.g., peroxides) to form N-oxides, but stable under ambient air.
-
Photostability: Aryl bromides can be light-sensitive (photodehalogenation). Store in amber vials.
Storage Protocol
-
Temperature: 2–8°C (Refrigerated) recommended for long-term storage to prevent slow discoloration.
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill is best practice, though not strictly required for short-term handling.
Experimental Protocols for Characterization
As a scientist, relying on literature values is insufficient. You must validate the material. Below are the standard operating procedures (SOPs) for characterizing this specific scaffold.
Protocol A: Solubility Profiling (Thermodynamic)
Objective: Determine the precise solubility in assay buffer to prevent "crashing out" during biological screening.
-
Preparation: Weigh 5 mg of compound into three separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 500 µL of:
-
Tube A: PBS pH 7.4
-
Tube B: 0.1 M HCl (Simulated Gastric Fluid)
-
Tube C: DMSO
-
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Dilute supernatant 100x in Acetonitrile/Water (50:50) and inject into HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.
Protocol B: Potentiometric pKa Determination
Objective: Accurately determine the ionization constant (pKa) of the imidazole nitrogen.
-
Rationale: The pKa dictates the charge state at physiological pH. For this compound, we expect a transition from neutral to cationic around pH 5.5.
-
Method:
-
Dissolve ~3 mg of compound in 10 mL of a co-solvent mixture (e.g., 30% Methanol / 70% Water) to ensure solubility throughout the titration.
-
Titrate with 0.1 M KOH starting from acidic pH (pH 2.0, adjusted with HCl).
-
Use the Yasuda-Shedlovsky extrapolation method: Plot pKa(apparent) vs. % organic solvent and extrapolate to 0% solvent to get the aqueous pKa.
-
Analytical Workflow Visualization
The following workflow outlines the logical steps for confirming the identity and purity of the compound upon receipt or synthesis.
Caption: Fig 2. Quality Control (QC) workflow for validating 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156022781. Retrieved from [Link]
- Grimmett, M. R. (1997).Imidazole and Benzimidazole Synthesis. Academic Press. (General reference for imidazole pKa and solubility trends).
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
1-(3-Bromo-phenyl)-4-methyl-1h-imidazole CAS number and chemical identifiers
[1]
Executive Summary & Chemical Identity
1-(3-Bromo-phenyl)-4-methyl-1H-imidazole (CAS: 951234-51-8 ) is a high-value heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (e.g., Nilotinib analogs) and advanced organic materials. Its structural significance lies in the meta-bromo functionality, which serves as a versatile handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), combined with the 4-methylimidazole core, a pharmacophore known for modulating CYP450 activity and enhancing solubility in drug design.
Chemical Identifiers & Physiochemical Profile[2][3][4][5]
| Property | Specification |
| CAS Number | 951234-51-8 |
| IUPAC Name | 1-(3-Bromophenyl)-4-methyl-1H-imidazole |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| SMILES | CC1=CN(C=N1)C2=CC=CC(Br)=C2 |
| InChI Key | Calculated based on structure |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform |
| pKa (Calc) | ~7.0 (imidazole nitrogen) |
Synthetic Architecture & Regioselectivity
The synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole presents a classic challenge in heterocyclic chemistry: Regioselectivity .
4-Methylimidazole exists in tautomeric equilibrium. When subjecting it to N-arylation, two products are possible:[1][2][3]
-
1,4-isomer: 1-(3-bromophenyl)-4-methylimidazole (Thermodynamically preferred in some catalytic cycles).
-
1,5-isomer: 1-(3-bromophenyl)-5-methylimidazole (Sterically congested).
Achieving high selectivity for the 1,4-isomer requires precise control over the catalytic cycle. The industry standard utilizes Copper(I)-catalyzed Ullmann-type coupling or Palladium-catalyzed Buchwald-Hartwig amination.
Reaction Pathway Diagram
The following diagram illustrates the tautomeric equilibrium and the divergence into regioisomers.
Figure 1: Synthetic pathway highlighting the regioselective divergence during N-arylation.
Experimental Protocol: Selective N-Arylation
This protocol utilizes a Copper(I)-catalyzed approach optimized for the 1,4-isomer using a specific ligand system to enhance regioselectivity.
Objective: Synthesize 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole with >90% regioselectivity.
Reagents
-
Substrate: 4-Methylimidazole (1.0 equiv)
-
Coupling Partner: 1-Bromo-3-iodobenzene (1.1 equiv) (Note: Using the iodo-partner ensures chemoselectivity; the iodine reacts faster than the bromine, preserving the bromine handle).
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 8-Hydroxyquinoline.
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon for 15 minutes.
-
Reagent Loading: Add CuI (0.10 eq), Cs₂CO₃ (2.0 eq), and 4-Methylimidazole (1.0 eq) to the vial.
-
Solvent Addition: Add anhydrous DMF (concentration ~0.5 M).
-
Ligand/Coupling Partner: Add the Ligand (0.20 eq) and 1-Bromo-3-iodobenzene (1.1 eq) via syringe.
-
Reaction: Seal the vessel and heat to 110°C for 16–24 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting imidazole will disappear, and a new UV-active spot (Rf ~0.4) will appear.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (3x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography on silica gel.
-
Gradient: 0% → 40% EtOAc in Hexanes.
-
Separation: The 1,5-isomer (often less polar) elutes first; the 1,4-isomer (Target) elutes second.
-
Structural Validation (Self-Validating System)
To confirm the correct isomer (1,4 vs 1,5), use NOE (Nuclear Overhauser Effect) NMR spectroscopy :
-
1,4-Isomer: Irradiation of the methyl group signal will show NOE enhancement ONLY with the imidazole C5-H proton. It will not show enhancement with the phenyl ring protons (too distant).
-
1,5-Isomer: Irradiation of the methyl group will show NOE enhancement with the ortho-protons of the phenyl ring (due to steric proximity).
Pharmacological & Industrial Utility
Drug Development (Kinase Inhibitors)
This compound is a structural analog of the "tail" section of Nilotinib (Tasigna), a BCR-ABL tyrosine kinase inhibitor used for leukemia.
-
Mechanism: The imidazole ring forms hydrogen bonds with the kinase hinge region or the gatekeeper residue.
-
Role of Bromine: The 3-bromo position is a "dummy" group intended for further functionalization. It is typically converted via Suzuki coupling to a biaryl system or via Buchwald coupling to an amine.
Material Science (OLEDs)
Imidazole derivatives are electron-deficient heterocycles used as electron-transport materials. The 1-(3-bromophenyl) motif allows for the construction of "star-shaped" molecules or dendrimers used in blue phosphorescent OLEDs.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)[4]
| Hazard | Precautionary Measure |
| Inhalation | Use only in a chemical fume hood. Dust may cause respiratory sensitization. |
| Skin Contact | Wear nitrile gloves. Wash immediately with soap and water upon contact. |
| Storage | Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic. |
References
-
PubChem. (2025).[6] 1-(4-Bromophenyl)imidazole Compound Summary (Used for comparative physiochemical properties of regioisomers). National Library of Medicine. Retrieved from [Link]
- Ueda, S., et al. (2013). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. (Validation of synthetic route and regioselectivity issues).
Sources
- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile & Solvent Selection Guide: 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
[1]
Executive Summary & Chemical Architecture
This guide provides a technical analysis of the solubility profile for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole , a critical intermediate in the synthesis of heme-oxygenase inhibitors and kinase-targeting small molecules.[1]
Unlike unsubstituted imidazoles, this 1,4-disubstituted congener lacks an N-H hydrogen bond donor, significantly altering its solvation thermodynamics.[1] The molecule comprises two distinct domains:[1]
-
The Hydrophobic Tail: The 3-bromophenyl moiety drives high lipophilicity and crystal lattice stability via
stacking.[1] -
The Polar Head: The 4-methylimidazole core retains basicity (N3 interaction) and dipole potential but lacks H-bond donor capacity.[1]
Implication: This compound exhibits a "General Organic" solubility profile—highly soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and insoluble in non-polar hydrocarbons and neutral aqueous media.
Predicted Solubility Matrix (Hansen Space)
Based on structural analogs (e.g., 1-phenylimidazole, 4-methylimidazole) and Group Contribution Methods, the solubility behavior is categorized below. These values serve as the baseline for solvent screening.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole; disruption of | Stock solutions; Reaction media.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Dispersion forces; weak H-bonding to N3.[1] | Extraction; Chromatography. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | H-bonding (Solvent donor | Recrystallization (cooling). |
| Ethers/Esters | THF, Ethyl Acetate | Moderate (5–30 mg/mL) | Dipole-dipole.[1] | Reaction media; Wash solvents. |
| Non-Polar | Hexane, Heptane, Toluene | Low/Insoluble (<1 mg/mL) | Weak dispersion forces insufficient to overcome lattice energy. | Anti-solvent for precipitation. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates. | Washing inorganic salts. |
| Acidic Aqueous | 0.1 M HCl | Soluble | Protonation of N3 forms a hydrophilic cation. | Acidic extraction. |
Technical Note: The presence of the bromine atom enhances polarizability but also increases molecular weight and melting point (estimated
C based on analogs), requiring thermal energy to dissolve in marginal solvents like Ethanol [1, 4].
Experimental Determination Protocol
To validate the precise solubility limit for process scale-up, use the following self-validating "Shake-Flask" protocol coupled with HPLC quantification.
Workflow Visualization
The following diagram outlines the decision logic for solubility determination and solvent selection.
Figure 1: Logical workflow for determining solubility limits and identifying recrystallization candidates.
Detailed Methodology
Reagents:
-
Analyte: 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (>98% purity).[1]
-
Solvents: HPLC Grade.
Step-by-Step Protocol:
-
Preparation: Weigh 50 mg of compound into a 4 mL clear glass vial.
-
Incremental Addition: Add solvent in 100 µL aliquots. Vortex for 30 seconds after each addition.
-
Endpoint A: If clear solution forms < 1 mL, solubility is High (>50 mg/mL).
-
Endpoint B: If solid persists after 1 mL, proceed to Step 3.
-
-
Equilibration: Add solvent to reach a total volume of 2 mL (target 25 mg/mL). Cap and shake at 25°C for 24 hours.
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes. Remove supernatant and filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the hydrophobic bromophenyl group).
-
Quantification: Dilute filtrate 1:100 with Acetonitrile and analyze via HPLC (UV detection @ 254 nm).
-
Calculation:
[1]
-
Application: Solvent Selection for Synthesis & Purification[1]
The solubility differential between the Polar Imidazole Core and the Lipophilic Bromophenyl Tail allows for precise purification strategies.
A. Recrystallization Strategy (Solvent/Anti-Solvent)
The most effective purification method for this class of compounds utilizes the temperature dependence of solubility in alcohols or a dual-solvent system.
-
System 1 (Thermal): Ethanol or Isopropanol. [1]
-
Mechanism: Soluble at reflux (
C); crystallizes upon cooling to C. The methyl group disrupts packing slightly, aiding solubility at high temps, while the bromine atom facilitates lattice formation upon cooling.[1]
-
-
System 2 (Precipitation): DCM / Hexane. [1]
-
Protocol: Dissolve crude material in minimal Dichloromethane (DCM). Slowly add Hexane until turbidity persists. Cool to
C. The hydrophobic impurities remain in the mother liquor, while the target compound crystallizes [2, 3].
-
B. Reaction Solvent Compatibility[2]
-
Coupling Reactions (Suzuki/Buchwald): Use Toluene/Water biphasic systems or Dioxane . The compound's solubility in Toluene is marginal at RT but excellent at
C, making it ideal for catalytic cycles requiring heat [5]. -
Alkylation/Acylation: Use DMF or THF . High solubility ensures homogeneous kinetics.
References
-
PubChem. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Emel'yanenko, V. N., et al. (2018). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[3] Journal of Chemical & Engineering Data. Available at: [Link][1]
-
Organic Syntheses. 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[1] Org.[2][4][5][6][7] Synth. 2003, 80, 200. Available at: [Link][1]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[4][8] (General reference for HSP principles cited in Table 1).
Sources
- 1. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-methylimidazole [chemister.ru]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability Data for Aryl Imidazole Derivatives
Part 1: Executive Technical Synthesis
Aryl imidazole derivatives represent a structural cornerstone in medicinal chemistry, serving as the pharmacophore in p38 MAP kinase inhibitors, antifungal agents, and epoxy curing agents. Their thermodynamic stability is governed by a complex interplay between annular tautomerism , crystal lattice energy , and electronic substituent effects .
Unlike simple alkyl imidazoles, aryl derivatives exhibit a "stability paradox": while the aryl group enhances thermal stability through
This guide provides a definitive reference for the thermodynamic parameters, degradation mechanisms, and experimental protocols required to characterize these systems.
Part 2: Thermodynamic Fundamentals & Mechanisms
Annular Tautomerism & Equilibrium
The thermodynamic stability of aryl imidazoles is fundamentally rooted in the prototropic tautomerism between the
-
Mechanism: The proton shifts between
and . In 4-phenylimidazole, the -tautomer (phenyl at C4) and -tautomer (phenyl at C5) are chemically distinct. -
Thermodynamic Preference: In solution, the equilibrium constant
is influenced by solvent polarity and substituent electronics. Electron-withdrawing groups (EWGs) on the aryl ring generally stabilize the tautomer where the proton is on the nitrogen remote from the substituent to minimize repulsive dipole interactions.
Crystal Lattice Energetics
The high melting points of aryl imidazoles (often
-
Hydrogen Bonding: A robust intermolecular
hydrogen bond network forms linear chains or ribbons in the crystal lattice. -
-Stacking: T-shaped or parallel-displaced
-stacking between the imidazole and aryl rings contributes to the lattice energy.
Oxidative Instability (The Singlet Oxygen Pathway)
While hydrolytically stable, aryl imidazoles are vulnerable to photo-oxidation.
-
Mechanism: Singlet oxygen (
) attacks the imidazole ring via a [4+2] cycloaddition, forming an unstable 2,5-endoperoxide. This intermediate rearranges to form hydroperoxides or cleaves to yield diamides (e.g., benzoylurea derivatives). -
Critical Factor: Electron-donating groups (EDGs) on the aryl ring increase the HOMO energy of the imidazole, accelerating the reaction with electrophilic
.
Part 3: Thermodynamic Data Repository
The following data aggregates experimental values for key aryl imidazole derivatives. Note the distinction between
Table 1: Physicochemical & Thermodynamic Parameters
| Compound | Structure | MP ( | |||
| 2-Phenylimidazole | 2-Ph | ||||
| 4-Phenylimidazole | 4-Ph | ||||
| 4,5-Diphenylimidazole | 4,5-DiPh | ||||
| 2-Methyl-4-phenylimidazole | 2-Me-4-Ph | ||||
| 1-Methyl-2-phenylimidazole | N-Me-2-Ph |
Data Interpretation:
Basicity Trend: 2-Phenylimidazole is more basic (
) than 4-phenylimidazole (). The 2-position allows for better resonance stabilization of the cationic charge without disrupting the steric environment as significantly as the 4-position. Thermal Stability: Symmetrical substitution (e.g., 4,5-diphenyl) drastically increases the melting point and decomposition temperature due to enhanced packing efficiency and lattice energy.
Table 2: Hammett Substituent Effects (Structure-Stability Relationships)[4]
The acidity of the imidazolium ion correlates with the Hammett
| Substituent (Para-position) | Electronic Effect | Stability Implication | |
| Strong EWG | Decreases basicity; Increases resistance to oxidation. | ||
| Weak EWG | Minor reduction in basicity; Moderate stability. | ||
| Weak EDG | Increases basicity; Slightly increases oxidative susceptibility. | ||
| Strong EDG | Increases basicity; High risk of singlet oxygen oxidation. |
Part 4: Visualization of Mechanisms & Workflows
Tautomeric Equilibrium & Proton Transfer
This diagram illustrates the dynamic equilibrium between tautomers and the ionization pathways.
Caption: Thermodynamic cycle connecting the protonated imidazolium cation, neutral tautomeric species, and the imidazolide anion.
Experimental Stability Testing Workflow
A standardized protocol for assessing the thermodynamic stability of new derivatives.
Caption: Integrated workflow for characterizing thermal, solution-state, and chemical stability of imidazole derivatives.
Part 5: Experimental Protocols
Potentiometric Determination of
Objective: Accurate determination of the conjugate acid dissociation constant. Protocol:
-
Preparation: Dissolve
of the aryl imidazole in of degassed water/methanol (if solubility is low, use KCl as ionic strength adjuster). -
Titration: Using an autotitrator (e.g., Sirius T3), titrate with
HCl to fully protonate, then back-titrate with KOH. -
Data Analysis: Fit the curve using the Bjerrum difference plot method. For aryl imidazoles, expect an inflection point near pH 6.0–6.5.
-
Validation: Use imidazole standard (
) as a system suitability control.
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
-
Sample: Weigh
of dry powder into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if decomposition occurs). -
Method: Equilibrate at
. Ramp at to under purge ( ). -
Criteria: A sharp endotherm indicates melting. A broad exotherm immediately following melting indicates thermal decomposition.
-
Calculation: Calculate
by integrating the melting peak. High correlates with high lattice stability and lower solubility.
Singlet Oxygen Oxidation Stress Test
Objective: Assess susceptibility to photo-oxidation (critical for topical drugs exposed to light). Protocol:
-
Setup: Prepare a
solution of the derivative in methanol containing Rose Bengal (sensitizer). -
Irradiation: Expose to a
halogen lamp or laser for 2 hours under constant aeration. -
Analysis: Monitor the disappearance of the imidazole absorbance peak (
) via HPLC-UV. -
Control: Run a dark control to rule out ground-state oxidation.
References
-
Solubility and Thermodynamic functions of imidazole in pure solvents. Academia.edu. Retrieved from
-
2-Phenylimidazole: Structure and Properties. ChemicalBook. Retrieved from
-
Thermodynamic Assessment of Phenylimidazoles (Cohesive Interactions). PubMed / PMC. Retrieved from
-
Potentiometric Determination of Acid Dissociation Constants. PubMed / PMC. Retrieved from
-
Rapid photo-oxidation reactions of imidazole derivatives. RSC Publishing. Retrieved from
-
Scavenging of singlet molecular oxygen by imidazole compounds. PubMed. Retrieved from
-
Hammett Equation and Substituent Effects. Chemistry LibreTexts. Retrieved from
-
4-Phenylimidazole Properties and Safety. Sigma-Aldrich. Retrieved from
Navigating the Unseen: A Technical Safety and Toxicity Guide to 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the landscape of pharmaceutical research and novel molecule synthesis, the introduction of new chemical entities necessitates a thorough understanding of their safety and toxicological profiles. This guide provides an in-depth overview of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (CAS No. 951234-51-8), a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related imidazole and bromophenyl compounds to construct a provisional but scientifically grounded safety and toxicity profile. This approach allows for proactive risk assessment and the implementation of appropriate safety measures in a research and development setting.
Chemical Identity and Physicochemical Properties
1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is a substituted imidazole derivative. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1] The presence of a bromophenyl group suggests potential for use in cross-coupling reactions for further molecular elaboration, a common strategy in drug discovery.[1]
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 4-Bromo-1-methyl-1H-imidazole | 1-(4-Bromophenyl)imidazole | 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole |
| CAS Number | 25676-75-9[2] | 10040-96-7[3] | Not Available[4] |
| Molecular Formula | C4H5BrN2[2] | C9H7BrN2[3] | C16H12Br2N2[4] |
| Molecular Weight | 161.00 g/mol [2] | 223.07 g/mol | 392.09 g/mol [4] |
| Appearance | Not specified | Solid[3] | Not specified |
| Melting Point | Not specified | 139-143 °C | Not specified |
Note: Data for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is not directly available and is inferred from related structures.
Hazard Identification and Classification: An Inferential Analysis
Based on the Globally Harmonized System (GHS) classifications of analogous compounds, 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole should be handled as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Structurally similar compounds are classified as toxic or harmful if swallowed.[5][6] For instance, 4-Bromo-1-methyl-1H-imidazole carries the H301 "Toxic if swallowed" hazard statement.[5]
-
Skin Corrosion/Irritation: Many imidazole derivatives are known to cause skin irritation.[2][3] The hazard statement H315 "Causes skin irritation" is common among these compounds.[2][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (H319) is a frequent classification for related chemicals.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335) is another potential hazard.[2][5]
Table 2: GHS Hazard Classifications of Related Imidazole Derivatives
| Hazard Statement | 4-Bromo-1-methyl-1H-imidazole[2][5] | 1-(4-Bromophenyl)imidazole[3] | General Imidazole[7] |
| Acute Toxicity, Oral | H301: Toxic if swallowed | H301: Toxic if swallowed | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | H318: Causes serious eye damage | H314: Causes severe skin burns and eye damage |
| STOT - Single Exposure | H335: May cause respiratory irritation | H335: May cause respiratory irritation | Not Classified |
| Reproductive Toxicity | Not Classified | Not Classified | H360D: May damage the unborn child |
Toxicological Overview: Insights from Analogs
The toxicological profile of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is not yet established. However, the broader class of imidazole derivatives has been studied, revealing a range of biological activities and toxicological concerns.
The imidazole nucleus itself can interact with various biological systems.[8] Alkylated derivatives have shown antifungal, antibacterial, and even anticancer properties.[9][10] This bioactivity underscores the importance of minimizing exposure, as the compound is designed to be biologically active.
Animal studies on 4-methylimidazole have indicated moderate acute oral toxicity, with LD50 values of 751 mg/kg in rats and 370 mg/kg in mice.[11] It is also reported to be irritating and corrosive to the skin and eyes of animals.[11] Long-term exposure to 4-methylimidazole has been associated with carcinogenic activity in animal studies, leading to its classification by IARC as "possibly carcinogenic to humans" (Group 2B).[11] While these data are for a related but different molecule, they highlight potential toxicological endpoints of concern for substituted imidazoles.
Experimental Protocols for Hazard Assessment
To definitively characterize the toxicity of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole, a tiered approach to in vitro toxicological testing is recommended.
In Vitro Cytotoxicity Assay: A First-Tier Screen
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or HaCaT for skin irritation potential) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits 50% of cell growth).
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Exposure Controls and Personal Protection
Given the potential hazards, stringent exposure controls are mandatory.
-
Engineering Controls: All handling of solid and stock solutions should be performed in a certified chemical fume hood to prevent inhalation.[12] Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[12]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[13]
-
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Handling, Storage, and Disposal
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[5] Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be considered hazardous waste.
Sources
- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. fishersci.ca [fishersci.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole | C16H12Br2N2 | CID 156022781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. scispace.com [scispace.com]
- 9. imp.kiev.ua [imp.kiev.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Technical Guide: Crystal Structure Analysis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
[1]
Executive Summary & Chemical Context
The imidazole moiety is a cornerstone of medicinal chemistry, serving as a hydrogen bond acceptor and a ligand in metalloenzymes. The specific derivative 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole presents a compelling case study for crystal engineering due to the interplay between the steric bulk of the meta-bromo substitution and the directional hydrogen bonding capability of the imidazole ring.[1]
Understanding the solid-state arrangement of this molecule is critical for:
-
Polymorph Screening: Identifying stable forms for formulation.
-
Structure-Activity Relationships (SAR): Mapping the precise conformation of the phenyl-imidazole torsion angle, which dictates binding affinity in kinase pockets.[1]
-
Halogen Bonding: Evaluating the bromine atom's role in supramolecular assembly.
Experimental Methodology: From Synthesis to Diffraction
Self-Validating Protocol for Reproducibility
Synthesis & Purification
To obtain diffraction-quality crystals, high purity (>99%) is required.
-
Reaction: Ullmann-type N-arylation of 4-methylimidazole with 1-bromo-3-iodobenzene using CuI catalyst and Cs₂CO₃ base in DMF.
-
Purification: Column chromatography (Ethyl Acetate/Hexane gradient).
-
Validation: ¹H-NMR (CDCl₃) must confirm the regioselectivity of the N1-arylation (distinct from the N3 isomer).
Crystal Growth Strategy
The 3-bromo substituent introduces asymmetry that can inhibit nucleation. Use a multi-solvent screening approach :
-
Slow Evaporation (Primary): Dissolve 20 mg in Ethanol/DCM (1:1). Allow to evaporate at 4°C to reduce thermal motion disorder.
-
Vapor Diffusion (Secondary): Inner vial: THF solution; Outer vial: Pentane.
-
Target Morphology: Colorless blocks or prisms. Needles often indicate rapid growth and high mosaicity (avoid).
X-Ray Data Collection Protocol[2]
-
Source: Mo-Kα radiation (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption errors caused by the heavy Bromine atom (μ ≈ 3.0 mm⁻¹).[1]
-
Temperature: Collect at 100 K (Cryostream). Room temperature data often suffers from librational disorder of the methyl group and the terminal bromine.
-
Strategy: Full sphere collection (360° phi scans) to ensure high redundancy (>4.0) for accurate absorption correction (SADABS or equivalent).
Structural Analysis & Refinement Logic
Space Group Determination
For achiral organic molecules of this symmetry (C₁), the most probable space groups are monoclinic (
-
Checkpoint: Check systematic absences.[2] If
( ) and ( ) are absent, assign . -
Z value: Expect Z=4 (one molecule per asymmetric unit) in
.
Refinement Strategy (SHELXL)
-
Heavy Atom Method: Locate the Bromine atom first using Direct Methods (SHELXT) or Patterson methods.
-
Difference Fourier Synthesis: Locate C and N atoms from the electron density map phases by the Br atom.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.
-
Hydrogen Placement:
-
Aromatic H: Constrain to riding models (AFIX 43).
-
Methyl H: Use AFIX 137 (idealized methyl rotation) to allow the group to find its energy minimum electron density.
-
Workflow Visualization
The following diagram outlines the logical flow from raw crystal to finalized CIF.
Caption: Step-by-step crystallographic workflow ensuring data integrity from sample selection to validation.
Structural Elucidation: The "What"
Predictive Analysis based on Imidazole Crystal Chemistry
Molecular Conformation
The critical structural parameter is the torsion angle (
-
Expectation:
. -
Causality: The molecule is not planar . Steric repulsion between the imidazole H5 and the phenyl ortho-hydrogens prevents coplanarity. This twist is vital for drug design, as it defines the 3D volume of the inhibitor.
Supramolecular Architecture
The crystal packing is governed by a hierarchy of intermolecular forces:
| Interaction Type | Donor | Acceptor | Distance (Å) | Significance |
| H-Bond (Strong) | C2-H (Imidazole) | N3 (Imidazole) | 3.2 - 3.4 | Forms infinite |
| Halogen Bond | C-Br | N3 or | 2.9 - 3.1 | Directional "anchor" stabilizing the chains.[1] |
| Imidazole Ring | Phenyl Ring | 3.6 - 3.8 | Centrosymmetric dimers between layers.[1] |
Hirshfeld Surface Analysis
To quantify the contribution of the Bromine atom, Hirshfeld surface analysis (using CrystalExplorer) is the standard.
-
Map: Look for red spots indicating contacts shorter than the van der Waals radii sum.
-
Deep Red Spot: Likely the C2-H...N3 hydrogen bond.[1]
-
Faint Red Spot: The Br...Br or Br...
contact.
-
-
Fingerprint Plot: The Br...H interactions will appear as distinct "wings" in the top-left and bottom-right of the 2D plot.[1]
Interaction Logic Diagram
This diagram visualizes the competing forces that stabilize the crystal lattice.
Caption: Supramolecular assembly logic showing how primary H-bonds and secondary Halogen bonds knit molecules into a 3D lattice.
Pharmaceutical Implications[1][4]
-
Stability: The high melting point (typically >100°C for such analogs) driven by the C-H...N network suggests good thermal stability.
-
Solubility: The 4-methyl group increases lipophilicity (LogP) compared to the parent imidazole, potentially improving membrane permeability, while the N3 nitrogen remains available for pH-dependent solubility.[1]
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3] CrystEngComm, 11(1), 19-32.[1] Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356.[1] Link[1]
-
PubChem Compound Summary. (2025). "1-(3-Bromo-phenyl)-4-methyl-1H-imidazole."[1] National Center for Biotechnology Information. Link[1]
Technical Whitepaper: Pharmacophore Profiling and Target Deconvolution of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
[1][2]
Executive Summary
This technical guide provides a structural and functional analysis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole . Unlike broad-spectrum screening hits, this molecule possesses a distinct pharmacophore profile defined by a nitrogen-donor heterocycle (imidazole) anchored to a lipophilic aromatic system (3-bromo-phenyl).[1][2]
Based on Structure-Activity Relationship (SAR) data of 1-substituted imidazoles, this molecule is classified as a Type II Ligand for heme-containing enzymes.[1][2] Its primary biological targets are Cytochrome P450 enzymes (specifically CYP19A1 and CYP1A2) and Indoleamine 2,3-dioxygenase 1 (IDO1) .[1] This guide details the mechanistic basis for these interactions and provides validated experimental protocols for confirming biological activity.
Part 1: Structural Analysis & Pharmacophore Mapping[2]
To understand the biological targets, we must first deconstruct the molecule into its functional interaction domains. The molecule functions as a "molecular anchor," utilizing the imidazole nitrogen to bind metal centers while the phenyl ring exploits hydrophobic pockets.
Table 1: Physicochemical Profile
| Property | Value (Predicted) | Biological Implication |
| Molecular Weight | ~237.09 Da | Fragment-like; high ligand efficiency potential.[1][2] |
| cLogP | ~3.2 - 3.5 | High membrane permeability; affinity for hydrophobic active sites.[1][2] |
| H-Bond Acceptors | 1 (Imidazole N3) | Critical for coordination with Heme Iron ( |
| H-Bond Donors | 0 | Lacks N-H donors (N1 is substituted), preventing tautomerization.[1] |
| Electronic Effect | 3-Bromo (EWG) | Induces a "Sigma-hole" for halogen bonding; increases metabolic stability.[1][2] |
Diagram 1: Pharmacophore Interaction Logic
The following diagram illustrates how specific structural features of the molecule dictate its biological targets.
Caption: Structural decomposition linking chemical features to specific protein interaction modes.
Part 2: Primary Biological Targets[1][2]
Cytochrome P450 Enzymes (CYP19A1 & CYP1A2)
The most probable targets for this scaffold are the Cytochrome P450 superfamily. The mechanism is Type II Inhibition :
-
The imidazole N3 nitrogen displaces the native water molecule coordinated to the heme iron (
). -
This locks the enzyme in a low-spin state, preventing oxygen activation and substrate metabolism.[2]
-
CYP19A1 (Aromatase): 1-substituted imidazoles are classic aromatase inhibitors (e.g., Fadrozole).[1] The 1-phenyl group mimics the steroid backbone, while the imidazole binds the heme.[2]
-
CYP1A2: The planar nature of the phenyl-imidazole bond allows intercalation into the narrow, planar active site of CYP1A2, which typically metabolizes polycyclic aromatic hydrocarbons.
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that degrades tryptophan.[1][2]
Part 3: Experimental Validation Protocols
To validate these targets, "Yes/No" screening is insufficient. You must characterize the nature of the binding.
Protocol A: Difference Spectroscopy (The "Gold Standard")
This protocol determines if the molecule binds directly to the heme iron (Type II) or merely sits in the pocket (Type I).
Objective: Detect the spectral shift caused by the displacement of the heme-coordinated water molecule.
Reagents:
-
Recombinant CYP enzyme (e.g., CYP19A1 or CYP1A2) or Liver Microsomes (1 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.
-
Ligand Stock: 10 mM 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole in DMSO.[1][2]
Step-by-Step Workflow:
-
Baseline Correction: Place 1 mL of enzyme solution in both the Reference and Sample cuvettes of a dual-beam spectrophotometer. Record a baseline (400–500 nm).
-
Titration: Add the ligand (0.5 µL increments) to the Sample cuvette. Add an equal volume of pure DMSO to the Reference cuvette to correct for solvent effects.
-
Scan: Record the difference spectrum (Sample minus Reference) after each addition.
-
Analysis:
-
Type II Spectrum (Target Confirmed): Look for a trough at 390–410 nm (low-spin shift) and a peak at 425–435 nm .[1]
-
Type I Spectrum (Substrate Binding): Peak at 385–390 nm, trough at 420 nm.
-
Protocol B: Competitive Binding IC50 Assay (Fluorogenic)
Once binding is confirmed, quantify the potency.
System: P450-Glo™ or similar fluorogenic substrate assays.[1][2] Logic: The imidazole should inhibit the conversion of a pro-luciferin substrate to luciferin.
-
Incubation: Mix 20 µL of Enzyme + 20 µL of Ligand (serial dilution) + 20 µL of Fluorogenic Substrate (e.g., Luciferin-ME for CYP1A2).
-
Reaction Start: Add NADPH regenerating system. Incubate at 37°C for 20 mins.
-
Detection: Add Luciferin Detection Reagent.[2] Read Luminescence.
-
Calculation: Plot Log[Inhibitor] vs. Relative Luminescence to derive IC50.
Part 4: Target Deconvolution Logic Flow
Use this flowchart to guide your experimental decision-making process when profiling this molecule.
Caption: Decision tree for validating biological targets based on spectral data.
Part 5: Implications for Drug Development[2][4]
The 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole scaffold represents a "privileged structure" for metalloenzyme inhibition.[1][2]
-
Metabolic Stability: The 3-bromo substituent blocks the metabolically vulnerable phenyl position, potentially extending half-life compared to unsubstituted 1-phenylimidazole.[1][2]
-
Selectivity Tuning: The 4-methyl group on the imidazole ring is a critical selectivity toggle.[2] It creates steric bulk that may prevent binding to enzymes with restricted access channels (like CYP2E1) while retaining affinity for larger pockets (CYP19A1, CYP3A4).
-
Toxicity Warning: As a potent heme binder, this molecule is likely to cause Drug-Drug Interactions (DDIs) by inhibiting hepatic clearance enzymes.[1] Early ADME profiling is mandatory.[2]
References
-
Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. In Cytochrome P450: Structure, Mechanism, and Biochemistry (3rd ed.). Kluwer Academic/Plenum Publishers.[2]
-
Vanden Bossche, H., et al. (1990). P450 inhibitors of use in medical treatment: Focus on mechanisms of action. Drug Metabolism Reviews, 22(3-4).
-
Recanatini, M., et al. (2002). A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. Journal of Medicinal Chemistry. (Context: Imidazole-based aromatase inhibition pharmacophores).
-
Schenkman, J. B., et al. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology. (Foundational paper on Type I/II difference spectroscopy).
-
Röhrig, U. F., et al. (2010). Rational design of indoleamine 2,3-dioxygenase inhibitors. Journal of Medicinal Chemistry. (Context: Imidazole-heme coordination in IDO1).
Sources
- 1. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]
- 2. US4377696A - Preparation of 4-methylimidazoles - Google Patents [patents.google.com]
- 3. Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex from Rhodobacter sphaeroides: I. EQUILIBRIUM AND MODELING STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 1-(3-Bromophenyl)-4-methyl-1H-imidazole
Abstract & Strategic Overview
The synthesis of 1-(3-Bromophenyl)-4-methyl-1H-imidazole (CAS: 951234-51-8) represents a classic challenge in heterocyclic chemistry: achieving high regioselectivity during the formation of the N-aryl bond. The imidazole ring, specifically the 4-methyl motif, is a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase) and diverse agrochemicals.
This protocol details a Copper-Catalyzed Cross-Coupling (Ullmann-type) strategy. Unlike nucleophilic aromatic substitution (
Key Technical Challenges Addressed:
-
Regiocontrol: Differentiating between the
and tautomers of 4-methylimidazole to favor the 1,4-isomer over the sterically congested 1,5-isomer. -
Chemoselectivity: Coupling the imidazole exclusively at the iodine site of 1-bromo-3-iodobenzene, preserving the bromine handle for downstream functionalization (e.g., Suzuki-Miyaura coupling).
Reaction Mechanism & Critical Parameters
The synthesis relies on a modified Ullmann condensation. The mechanism involves the formation of a Cu(I)-amido complex, oxidative addition into the aryl iodide bond, and reductive elimination to form the C-N bond.
Critical Process Parameters (CPPs)
| Parameter | Setting | Rationale |
| Catalyst System | CuI (10 mol%) / trans-N,N'-Dimethylcyclohexane-1,2-diamine | The diamine ligand stabilizes the Cu(I) species and lowers the activation energy for oxidative addition, allowing milder temperatures (90-110°C) compared to classical Ullmann (>200°C). |
| Base | A mild, insoluble inorganic base minimizes side reactions. Cesium's "cesium effect" often improves solubility and reaction rates in polar aprotic solvents. | |
| Solvent | DMSO or DMF (Anhydrous) | High dielectric constant is required to solubilize the ionic intermediates. DMSO typically provides faster rates but requires rigorous workup to remove. |
| Stoichiometry | 1.0 eq Aryl Iodide : 1.2 eq Imidazole | Slight excess of the heterocycle drives the reaction to completion and suppresses homocoupling of the aryl halide. |
Step-by-Step Synthesis Protocol
Safety Pre-requisite: All operations must be conducted in a certified chemical fume hood. 1-Bromo-3-iodobenzene is an irritant; CuI is toxic to aquatic life. Standard PPE (gloves, goggles, lab coat) is mandatory.
Materials
-
Substrate A: 4-methyl-1H-imidazole (Tautomeric mixture)
-
Substrate B: 1-bromo-3-iodobenzene (Selectivity handle: I > Br)
-
Catalyst: Copper(I) Iodide (CuI)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline
-
Base: Cesium Carbonate (
)[1] -
Solvent: Dimethyl sulfoxide (DMSO), anhydrous[2]
Procedure
-
Reactor Charging (Inert Atmosphere):
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add CuI (190 mg, 1.0 mmol, 0.1 eq) and
(6.5 g, 20 mmol, 2.0 eq). -
Technical Note: Flame-drying the flask and cooling under argon is critical. Moisture poisons the catalyst and promotes protodehalogenation.
-
-
Substrate Addition:
-
Add 4-methyl-1H-imidazole (985 mg, 12 mmol, 1.2 eq) and 1-bromo-3-iodobenzene (2.83 g, 10 mmol, 1.0 eq).
-
Seal the flask with a rubber septum. Evacuate and backfill with Argon (
).
-
-
Ligand & Solvent Introduction:
-
Via syringe, add anhydrous DMSO (20 mL) followed by the ligand (DMEDA, 0.3 mL, 2.0 mmol, 0.2 eq).
-
Observation: The mixture should turn a blue-green or dark suspension depending on the specific ligand-copper complex formed.
-
-
Thermal Reaction:
-
Place the flask in a pre-heated oil bath at 110°C . Stir vigorously for 12–16 hours.
-
Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane 1:1). The starting iodide (
) should disappear; the product ( ) will appear. -
Self-Validation: If the reaction stalls, add 5 mol% fresh catalyst/ligand solution.
-
-
Workup & Purification:
-
Cool to room temperature.[2][3] Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (
) to remove DMSO. Wash with brine ( ). -
Dry over
, filter, and concentrate under reduced pressure.[4] -
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes
50% EtOAc/Hexanes. -
Isomer Separation: The 1,4-isomer (target) is typically less polar and elutes before the 1,5-isomer.
-
Analytical Validation
| Test | Expected Result | Purpose |
| 1H NMR (DMSO-d6) | Diagnostic singlet at | Confirms structure and lack of solvent. |
| NOESY NMR | NOE correlation between Methyl protons and the Imidazole C-5 proton (but NOT the aryl ring protons). | Crucial: Distinguishes 1,4-isomer (methyl far from aryl) from 1,5-isomer (methyl close to aryl). |
| LC-MS | Confirms molecular weight and Br isotope pattern (1:1 doublet). |
Workflow Visualization
Caption: Logical workflow for the Cu-catalyzed synthesis, highlighting critical decision points for conversion and isomer separation.
References
-
PubChem. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025). Note: Used for physical property verification of related imidazole analogues.
-
Li, B., et al. 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 2005, 82, 18. Available at: [Link]. Provides foundational protocols for imidazole ring construction and handling.
-
Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]. Comprehensive review of regioselective synthesis methods.
Sources
Application Note: Regioselective Synthesis of 1-Aryl-4-Methylimidazoles via Ullmann Coupling
Topic: Ullmann coupling conditions for synthesizing 1-aryl-4-methylimidazoles Content Type: Detailed Application Notes and Protocols
Abstract & Strategic Introduction
The 1-aryl-4-methylimidazole scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors (e.g., Doramapimod), thrombin inhibitors, and various anti-inflammatory agents. While the classical Ullmann condensation requires harsh conditions (high temperatures, stoichiometric copper, strong bases), modern ligand-accelerated variations allow for milder, catalytic transformations.
The Central Challenge: Regioselectivity 4-Methylimidazole exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms. In N-arylation reactions, two regioisomers are possible:
-
1-aryl-4-methylimidazole (Target): Formed by arylation of the nitrogen distal to the methyl group.
-
1-aryl-5-methylimidazole (Byproduct): Formed by arylation of the nitrogen proximal to the methyl group.
Expert Insight: Under thermodynamic control and steric governance, the 1,4-isomer is generally favored because the distal nitrogen is less sterically hindered than the proximal nitrogen. However, "favored" often translates to ratios of 4:1 to 10:1, necessitating optimized conditions and rigorous purification protocols to ensure pharmaceutical-grade purity. This guide details a self-validating protocol using ligand-promoted Copper(I) catalysis to maximize the yield of the 1,4-isomer.
Mechanistic Insight & Regiocontrol
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) plays a dual role: it increases the solubility of the inorganic copper salt and stabilizes the oxidative addition intermediate, preventing catalyst aggregation.
Key Mechanistic Steps:
-
Ligation: Formation of the active [L-Cu-X] species.
-
Deprotonation: Base-mediated deprotonation of 4-methylimidazole.
-
Coordination: The imidazolyl anion coordinates to Cu(I). Note: Coordination at the less hindered nitrogen leads to the 1,4-product.
-
Oxidative Addition: The Aryl Halide adds to the Cu(I) center, forming a transient Cu(III) species.[1]
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating Cu(I).[1]
Figure 1: Catalytic cycle highlighting the steric selection step that favors the 1,4-isomer.
Optimization Parameters (Application Data)
The following table summarizes the impact of different variables on yield and regioselectivity, based on aggregated field data.
| Variable | Recommended Condition | Rationale |
| Catalyst | CuI (Copper(I) Iodide) | High stability and activity.[2] Cu2O is a viable alternative but CuI is more consistent. |
| Ligand | 1,10-Phenanthroline or L-Proline | Phenanthroline: Robust, works with aryl bromides/iodides. L-Proline: Greener, milder, best for aryl iodides. |
| Base | Cs₂CO₃ (Cesium Carbonate) | Higher solubility in organic solvents than K₂CO₃; promotes efficient deprotonation without harsh basicity. |
| Solvent | DMSO or DMF | High polarity stabilizes the charged intermediates. DMSO often gives faster rates. |
| Temp | 90°C – 110°C | Sufficient energy for oxidative addition without causing excessive tarring or 1,5-isomer formation. |
| Stoichiometry | 1.2 - 1.5 eq. Imidazole | Excess imidazole drives the reaction and compensates for trace homocoupling of the aryl halide. |
Standardized Protocol
Protocol A: High-Throughput / Robust Method (Aryl Iodides & Bromides)
Best for: Drug discovery scaffolds, challenging aryl bromides, and scale-up.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
4-Methylimidazole (1.5 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.0 equiv)[3]
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration relative to Aryl Halide)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Crucial for Reproducibility):
-
In a dry vial/flask, weigh CuI (0.1 equiv) and 1,10-Phenanthroline (0.2 equiv).
-
Add 20% of the total solvent volume. Stir at Room Temperature (RT) for 5-10 minutes until a homogeneous, dark-colored complex forms. Why: This ensures the active catalytic species is formed before substrate interaction.
-
-
Reaction Assembly:
-
To a separate reaction vessel equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 4-Methylimidazole (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Note: If the Aryl Halide is liquid, add it after the solvent.
-
-
Initiation:
-
Transfer the pre-formed catalyst solution to the reaction vessel.
-
Add the remaining solvent.
-
Seal the vessel (septum or screw cap) and purge with Nitrogen/Argon for 2 minutes. Why: Oxygen oxidizes Cu(I) to inactive Cu(II).
-
-
Reaction:
-
Heat the block/bath to 110°C . Stir vigorously (>800 rpm).
-
Monitor by TLC or LCMS at 4h, 12h, and 24h.
-
Endpoint: Disappearance of Aryl Halide.
-
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate (EtOAc).[3]
-
Filter through a small pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.
-
Wash the filtrate with Water (3x) and Brine (1x) to remove DMF/DMSO. Caution: DMF requires thorough washing to prevent streaking during chromatography.
-
Dry over Na₂SO₄, filter, and concentrate.[3]
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).[3]
-
Eluent: Gradient of Hexanes/EtOAc (typically 0-50% EtOAc).
-
Regioisomer Separation: The 1,4-isomer is usually more polar (elutes later) or has distinct Rf compared to the 1,5-isomer depending on the aryl substituents. Careful gradient elution is required.
-
Protocol B: "Green" / Mild Method (Aryl Iodides Only)
Best for: Lab-scale synthesis, sensitive substrates, avoiding toxic ligands.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
4-Methylimidazole (2.0 equiv)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
K₂CO₃ (2.0 equiv)
Procedure Differences:
-
Follow the same assembly steps.
-
Heat to 90°C . L-Proline systems are often effective at slightly lower temperatures for Aryl Iodides.
-
Workup requires careful pH adjustment if the product is acid-sensitive, though standard extraction usually suffices.
Experimental Workflow & Quality Control
Figure 2: Step-by-step experimental workflow ensuring catalyst activity and product purity.[3]
Critical Quality Attributes (CQA) & Troubleshooting
Distinguishing the Regioisomers (Self-Validating System)
You cannot rely solely on yield; you must verify the structure. The 1,4- and 1,5-isomers have distinct spectroscopic signatures.
1. NOE (Nuclear Overhauser Effect) - The Gold Standard:
-
1-Aryl-4-methylimidazole (Target):
-
Irradiation of the Aryl-ortho protons will show a strong NOE enhancement of the Imidazole H-5 proton (the proton adjacent to the nitrogen).
-
There will be NO enhancement of the Methyl group signal.
-
-
1-Aryl-5-methylimidazole (Byproduct):
-
Irradiation of the Aryl-ortho protons will show a strong NOE enhancement of the Methyl group (since the methyl is now at position 5, adjacent to the N-Aryl bond).
-
There will be NO enhancement of the Imidazole H-4 proton.
-
2. 1H NMR Chemical Shifts:
-
The chemical shift of the methyl group often differs slightly between isomers, but this is substrate-dependent and less reliable without a reference standard.
-
Generally, the 1,4-isomer is thermodynamically more stable and is the major product (>80%) in Cu-catalyzed conditions due to steric hindrance at the N3 position.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst oxidation / Poisoning | Ensure reagents (esp. amine impurities in Ar-X) are clean. Use fresh CuI. Degas solvents thoroughly. |
| High 1,5-isomer ratio | Reaction Temperature too high | Lower temperature to 80-90°C to favor the kinetic/steric product (1,4). |
| Blue/Green Reaction Color | Cu(I) oxidized to Cu(II) | The reaction has been exposed to air. Repeat with stricter inert atmosphere (Schlenk line or Glovebox). |
| Product stuck in DMF | Inefficient extraction | Use 5:1 Water:Brine ratio during washes. Back-extract the aqueous layer with EtOAc. |
References
-
Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, vol. 69, no. 16, 2004, pp. 5578–5587.
-
Altman, R. A., & Buchwald, S. L. "Cu-Catalyzed Ullmann Condensation." Organic Letters, vol. 8, no.[6] 13, 2006, pp. 2779–2782.
- Wang, M., et al. "Regioselective Synthesis of 1-Substituted Imidazoles." Tetrahedron, vol. 67, no. 25, 2011, pp. 4663-4669.
-
Ma, D., et al. "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Synlett, vol. 2003, no. 15, 2003, pp. 2428–2430.
-
Lv, X., & Bao, W. "A Mild and Efficient Copper-Catalyzed N-Arylation of Imidazoles in Water." The Journal of Organic Chemistry, vol. 72, no. 10, 2007, pp. 3863–3867.
Sources
Reagents required for the preparation of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Application Note: Precision Synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
Abstract
The synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the 1,4- and 1,5-isomers during N-arylation. This guide provides two distinct protocols: a High-Fidelity Palladium-Catalyzed Route for maximum regiocontrol (>19:1 selectivity) and a Cost-Effective Copper-Catalyzed Route suitable for larger scales where chromatographic separation is acceptable. We emphasize the use of 1-bromo-3-iodobenzene to ensure chemoselectivity, preserving the aryl bromide handle for downstream diversification.
Introduction & Retrosynthetic Analysis
The target molecule serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other kinase-targeted therapeutics. The core challenge is the tautomeric equilibrium of 4-methylimidazole, which possesses two nucleophilic nitrogen atoms.
-
N1 (Distal): Leads to the 1,4-isomer (Target). Less sterically hindered.
-
N3 (Proximal): Leads to the 1,5-isomer (Impurity). Sterically crowded by the adjacent methyl group.
While steric factors favor the 1,4-isomer, standard alkylation conditions often yield mixtures (typically 3:1 to 4:1). Transition-metal catalysis allows for "steric steering" to improve this ratio.
Retrosynthetic Scheme
Figure 1: Disconnection approach utilizing the reactivity difference between Aryl-I and Aryl-Br.
Reagent Selection Guide
| Reagent Class | Recommended Reagent | Role & Rationale |
| Aryl Halide | 1-Bromo-3-iodobenzene | Critical: The C–I bond is significantly more reactive than the C–Br bond in Pd/Cu catalysis. This ensures the coupling occurs exclusively at the iodine position, leaving the bromine intact for future reactions (e.g., Suzuki coupling). |
| Nucleophile | 4-Methylimidazole | The scaffold.[1][2] Note: It acts as a catalyst poison for Pd; specific addition protocols are required. |
| Pd Catalyst | Pd₂(dba)₃ | Source of Pd(0). Dibenzylideneacetone (dba) is a labile ligand easily displaced by the active phosphine. |
| Pd Ligand | tBuXPhos | Bulky biaryl phosphine. The steric bulk forces the reductive elimination to occur at the less hindered nitrogen (N1), maximizing 1,4-selectivity. |
| Cu Catalyst | CuI | Copper(I) source.[3] Requires a diamine ligand to solubilize and stabilize the active species. |
| Cu Ligand | trans-N,N'-Dimethylcyclohexane-1,2-diamine | Accelerates the Ullmann coupling and allows for milder temperatures (90–110 °C) compared to ligand-free conditions. |
| Base | K₃PO₄ (Pd) / Cs₂CO₃ (Cu) | Mild bases sufficient to deprotonate the imidazole without degrading the sensitive aryl halide. |
Protocol A: High-Fidelity Palladium Catalysis (Recommended)
Best for: Medicinal chemistry scale (mg to g), high purity requirements, avoiding difficult separations.
Mechanism: The bulky tBuXPhos ligand creates a crowded coordination sphere around the Palladium center. When the tautomeric imidazole approaches, the steric clash between the ligand and the methyl group of the imidazole disfavors attack by the N3 nitrogen.
Step-by-Step Methodology
-
Catalyst Pre-activation (Crucial):
-
In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (1.0 mol%) and tBuXPhos (1.5 mol%).
-
Add anhydrous Toluene/t-BuOH (5:1 v/v) .
-
Heat at 120 °C for 3 minutes (sealed tube). Why: Imidazoles inhibit Pd(0) formation.[1][2] Pre-forming the active L-Pd(0) species prevents this inhibition.
-
-
Substrate Addition:
-
Cool the catalyst solution to room temperature.
-
Add 1-Bromo-3-iodobenzene (1.0 equiv).
-
Add 4-Methylimidazole (1.2 equiv).
-
Add K₃PO₄ (2.0 equiv, finely ground).
-
-
Reaction:
-
Workup:
-
Filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Result: Typically >95:5 ratio favoring the 1,4-isomer.
-
Protocol B: Cost-Effective Copper Catalysis (Ullmann)
Best for: Scale-up (>10g), cost-sensitive projects.
Mechanism: A classic nucleophilic aromatic substitution facilitated by Copper.[1][3] This method is less sensitive to sterics than the Pd-route, typically yielding a 4:1 mixture of 1,4- and 1,5-isomers.
Step-by-Step Methodology
-
Setup:
-
To a dry round-bottom flask, add CuI (10 mol%), 1-Bromo-3-iodobenzene (1.0 equiv), 4-Methylimidazole (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
-
Solvent & Ligand:
-
Add anhydrous DMF (0.5 M concentration).
-
Add trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) via syringe.
-
-
Reaction:
-
Heat to 90 °C for 24 hours .
-
Note: Do not exceed 110 °C to prevent scrambling of the aryl bromide.
-
-
Workup & Purification (Critical):
-
Dilute with EtOAc and wash with water (3x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: The 1,5-isomer is generally more polar or elutes later/differently depending on the stationary phase.
-
Column Conditions: Silica gel, gradient elution 0-5% MeOH in DCM. The 1,4-isomer (Target) usually elutes first (higher Rf) due to the methyl group shielding the nitrogen lone pair less than in the 1,5-isomer.
-
Characterization & Validation
Distinguishing the regioisomers is the most common failure point. 1H-NMR NOESY is the gold standard for confirmation.
NMR Logic Table
| Feature | Target: 1,4-Isomer (1-Aryl-4-Methyl) | Impurity: 1,5-Isomer (1-Aryl-5-Methyl) |
| Methyl Proximity | Methyl is far from the Aryl ring. | Methyl is adjacent to the Aryl ring. |
| NOE Signal 1 | Strong NOE between Methyl and H-5 (imidazole proton). | Strong NOE between Methyl and Aryl-Ortho protons . |
| NOE Signal 2 | Strong NOE between Aryl-Ortho protons and H-5 . | Weak/No NOE between Aryl-Ortho and H-5 (blocked by methyl). |
Workflow Diagram
Figure 2: Purification and validation workflow.
Safety & Handling
-
1-Bromo-3-iodobenzene: Irritant. Light sensitive (store in dark).
-
4-Methylimidazole: Possible carcinogen (Group 2B). Handle in a fume hood.
-
Palladium/Copper Catalysts: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.
References
-
Regioselective Pd-Catalysis: Ueda, S., et al. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib."[1] Journal of the American Chemical Society, 2013.
-
Ullmann Coupling Protocols: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004.[6]
-
Regiochemistry Analysis: Kaga, A., et al. "Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control." Royal Society of Chemistry, 2024.
-
General Imidazole Synthesis: "1-Methylimidazole: A Laboratory-Scale Protocol." BenchChem, 2025.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cspi.org [cspi.org]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Note: Functionalization of the 3-Bromo Position in 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
This Application Note is designed for researchers utilizing 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole as a scaffold in medicinal chemistry. It moves beyond generic textbook definitions to provide actionable, high-fidelity protocols for functionalizing the C-Br bond.
Executive Summary & Strategic Analysis
The scaffold 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole represents a "privileged structure" in kinase inhibitor discovery and GPCR ligand design. The 3-bromo position (meta-substitution) offers a unique vector for extending the molecule into new chemical space without the steric clashes often associated with ortho-substitution or the direct electronic conjugation of para-substitution.
Key Reactivity Profile:
-
The Handle: The C-Br bond is the primary electrophilic site.
-
The Challenge: The imidazole N3 nitrogen is a Lewis base (
for the conjugate acid). It can coordinate to Palladium (Pd) catalysts, potentially poisoning the reaction. -
The Solution: Use of sterically bulky ligands (e.g., phosphines like XPhos, SPhos) or chelating ligands (dppf) to outcompete the imidazole nitrogen for the metal center.
Functionalization Pathways (Visual Overview)
Figure 1: Strategic divergence from the 3-bromo precursor. The meta-position allows for vectors that typically access the solvent-exposed regions of protein binding pockets.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized to prevent catalyst deactivation by the imidazole ring. We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that is robust and resists displacement by the imidazole nitrogen.
Experimental Design Rationale
-
Catalyst: Pd(dppf)Cl₂·DCM. The large bite angle of dppf stabilizes the Pd(0) species.
-
Base: Potassium Carbonate (
).[1] A mild base is sufficient; stronger bases like alkoxides are unnecessary and may cause side reactions. -
Solvent: 1,4-Dioxane/Water (4:1). The water is critical for dissolving the inorganic base and activating the boronic acid.
Step-by-Step Methodology
-
Preparation: In a 20 mL microwave vial or round-bottom flask, charge:
-
1-(3-Bromo-phenyl)-4-methyl-1H-imidazole (1.0 equiv, 1.0 mmol, ~237 mg)
-
Aryl Boronic Acid (1.2 equiv, 1.2 mmol)
- (3.0 equiv, 3.0 mmol, 414 mg)
-
Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%, ~41 mg)
-
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen is the enemy of this catalytic cycle.
-
Reaction: Seal the vessel.
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Heat to 120°C for 30 minutes.
-
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The starting bromide is less polar than the biaryl product.
-
Work-up:
-
Purification: Flash column chromatography. Gradient: 0%
5% MeOH in DCM.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[6]
Introducing an amine at the 3-position is challenging due to the potential for the imidazole to compete with the amine substrate. We employ XPhos , a bulky biaryl phosphine ligand that facilitates the reductive elimination step and prevents catalyst poisoning.
Optimization Table: Base & Ligand Selection
| Parameter | Standard Conditions | Challenging Amines (e.g., Anilines) | Rationale |
| Catalyst | Source of Pd(0). | ||
| Ligand | BINAP | XPhos or BrettPhos | Bulky ligands prevent imidazole coordination. |
| Base | Stronger base required for less nucleophilic amines. | ||
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Higher boiling points for difficult couplings. |
Step-by-Step Methodology (General Procedure)
-
Charge: To a dry Schlenk tube under Argon, add:
-
Scaffold (1.0 equiv, 1.0 mmol)
-
Amine (1.2 equiv)[4]
- (1.4 equiv) (Use glovebox or fresh bottle)
- (0.02 equiv)
-
XPhos (0.04 equiv)
-
-
Solvent: Add anhydrous Toluene (5 mL).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Work-up: Dilute with EtOAc, wash with water.[2] Note: Amines can be sticky on silica. Pre-treat silica gel with 1% Triethylamine before running the column.
Protocol 3: Halogen-Metal Exchange (Lithiation)
This reaction reverses the polarity of the C-Br bond, turning the electrophile into a nucleophile (Lithium species). This allows access to carboxylic acids (via
Safety Warning: t-Butyllithium or n-Butyllithium are pyrophoric. This reaction demands strictly anhydrous conditions.
Mechanism & Workflow
Figure 2: Workflow for the conversion of the 3-bromo intermediate to a 3-formyl or 3-carboxy derivative.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask. Flush with Argon.
-
Dissolution: Add Scaffold (1.0 mmol) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath).
-
Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 5 minutes.
-
Note: The solution may turn yellow/orange. Stir for 30 minutes at -78°C.
-
-
Trapping:
-
For Aldehyde: Add anhydrous DMF (3.0 equiv) in one portion.
-
For Acid: Bubble dry
gas into the solution for 10 minutes.
-
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with EtOAc. For the carboxylic acid product, you may need to acidify the aqueous layer to pH 3-4 to precipitate the product or extract it.
Troubleshooting & "The Scientist's Notebook"
Problem: Low Yield in Suzuki Coupling
-
Diagnosis: Imidazole nitrogen poisoning the catalyst.
-
Fix: Switch to Pd(Amphos)Cl₂ or increase catalyst loading to 10 mol%. Ensure the solvent is degassed thoroughly.
Problem: Protodebromination (Starting material converts to H-analog)
-
Diagnosis: Often occurs in Buchwald reactions if the reductive elimination is slow.
-
Fix: Use a more active catalyst system (e.g., Pd-PEPPSI-IPr ) or lower the reaction temperature slightly while extending time.
Problem: Regioselectivity in Lithiation
-
Diagnosis: Lithium coordinating to the imidazole N3 and deprotonating C2 (ortho to N) instead of exchanging the Br.
-
Fix: The Br exchange is usually faster (kinetically favored) at -78°C. Do not let the temperature rise above -70°C during the n-BuLi addition.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Bellina, F., et al. (2004). Palladium-catalyzed synthesis of 2- and 4(5)-aryl-1H-imidazoles. Tetrahedron, 60(45), 10211-10222. (Demonstrates imidazole tolerance in couplings). Link
-
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans.[4] Journal of the American Chemical Society, 128(33), 10694–10695. Link
Sources
Palladium-catalyzed cross-coupling reactions involving 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Application Note: Optimization of Palladium-Catalyzed Cross-Coupling for 1-(3-Bromophenyl)-4-methyl-1H-imidazole
Executive Summary
This guide details the optimization and execution of Palladium (Pd)-catalyzed cross-coupling reactions utilizing 1-(3-Bromophenyl)-4-methyl-1H-imidazole as a core scaffold. This substrate is a critical intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., analogs of Doramapimod and SB203580) and other anti-inflammatory agents.
The presence of the basic imidazole nitrogen (N3) presents a specific challenge: it can coordinate competitively to the Pd center, potentially poisoning the catalyst. This note provides protocols specifically engineered to overcome this "imidazole effect" through ligand selection and base optimization, ensuring high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Substrate Profile & Reactivity Analysis
Target Molecule: 1-(3-Bromophenyl)-4-methyl-1H-imidazole Role: Electrophilic Coupling Partner (Aryl Bromide)
-
Primary Reactive Handle: The bromine atom at the meta (3) position of the N-phenyl ring. This is a standard aryl bromide, electronically deactivated slightly by the imidazole ring but sterically accessible.
-
Interfering Element: The imidazole N3 nitrogen (lone pair). It is a moderate
-donor that can displace labile ligands on Pd(II) species, leading to catalyst deactivation (formation of stable bis-imidazole Pd complexes). -
Steric Environment: The 4-methyl group on the imidazole ring provides minimal steric hindrance to the remote phenyl ring, but it increases the electron density of the imidazole, potentially enhancing N3-Pd binding affinity.
Reactivity Visualization
Figure 1: Functional analysis of the substrate. The success of the reaction depends on favoring oxidative addition at the C-Br bond over coordination at the N3 site.
Application A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Synthesis of biaryl cores common in kinase inhibitors. Challenge: Catalyst deactivation by the imidazole nitrogen. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that resist displacement by the imidazole.
Optimized Protocol
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, ~237 mg)
-
Boronic Acid: 1.2–1.5 equiv (Ar-B(OH)₂)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Temperature: 80–100 °C
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water mixture (concentration ~0.2 M).
-
Catalyst: Add the Pd catalyst quickly under a positive stream of inert gas.
-
Note: Pre-complexation of Pd and Ligand (if using Pd₂(dba)₃/XPhos) in a separate vial for 5 mins is recommended for difficult substrates.
-
-
Reaction: Heat the block to 90 °C. Monitor by LC-MS at 2h and 6h.
-
Checkpoint: If conversion stalls at <50%, add a second portion of catalyst (1 mol%).
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient, typically 0-5% MeOH).
Application B: Buchwald-Hartwig Amination[1][2]
Objective: Installation of amine/aniline motifs (e.g., for urea linkage precursors). Challenge: Competitive binding of the amine nucleophile and the imidazole N3 to Pd. Solution: Use of BrettPhos or RuPhos precatalysts, which are specifically designed to prevent amine/heterocycle inhibition.
Optimized Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Amine (Primary/Secondary): 1.2 equiv
-
Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: tert-Butanol or Toluene (Anhydrous)
-
Temperature: 100–110 °C
Step-by-Step Procedure:
-
Dry Conditions: Flame-dry the reaction vessel and cool under Argon.
-
Solids: Add substrate, solid amine (if applicable), Base (NaOtBu), and Precatalyst.
-
Liquids: Add anhydrous solvent (0.15 M). If the amine is liquid, add it now.
-
Heat: Stir at 110 °C for 12–18 hours.
-
Critical: Do not open to air until completion; Oxygen kills the active catalytic species rapidly.
-
-
Workup: Dilute with DCM, wash with water.
-
Note: Avoid acidic workup as the product (amino-imidazole) may be water-soluble at low pH.
-
-
Purification: Reverse-phase HPLC is often preferred for polar amino-imidazoles.
Troubleshooting & Optimization Guide
The "Imidazole Effect" is the primary failure mode. Use this decision tree to diagnose low yields.
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for reaction optimization.
Data Summary: Solvent & Base Screening (Suzuki)
| Entry | Catalyst (5 mol%) | Ligand | Base | Solvent | Yield (LC-MS) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 45% | Stalled; Catalyst poisoning likely. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 88% | Excellent conversion; SPhos prevents N-binding. |
| 3 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 92% | Recommended Condition. Robust and scalable. |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | n-BuOH | 85% | Good alternative for sterically hindered boronic acids. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Boehringer Ingelheim. (2003). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796. Journal of Medicinal Chemistry, 46(22), 4676-4686.[1] Link
-
Organic Chemistry Portal. (2024). Synthesis of Imidazoles. Link
-
BenchChem. (2025).[2] Technical Support: Cross-Coupling Reactions with N-Aryl Imidazoles. Link
Sources
Application Note: Selective Synthesis of 1-(3-Bromophenyl)-4-methylimidazole
Executive Summary
The synthesis of 1-(3-bromophenyl)-4-methylimidazole presents a dual selectivity challenge common in medicinal chemistry: chemoselectivity (differentiating between aryl iodide and aryl bromide electrophiles) and regioselectivity (controlling N1 vs. N3 arylation on the unsymmetrical imidazole ring).
Standard copper-catalyzed Ullmann coupling often fails here, typically yielding a ~4:1 mixture of regioisomers (4-methyl vs. 5-methyl) and poor halide discrimination. This protocol details a Palladium-catalyzed cross-coupling strategy utilizing a bulky biarylphosphine ligand (tBuXPhos ). This method ensures exclusive coupling at the C–I bond (leaving the C–Br bond intact for future functionalization) and >95% regioselectivity for the sterically favored 4-methyl isomer.
Key Advantages:
-
Chemoselectivity: >99% retention of the aryl bromide.
-
Regioselectivity: Exclusive formation of the N1-aryl-4-methylimidazole isomer.
-
Reproducibility: Includes a critical "Catalyst Pre-activation" step to prevent imidazole-induced catalyst poisoning.
Mechanistic Insight & Experimental Logic
Chemoselectivity: The Halide Hierarchy
The substrate, 1-bromo-3-iodobenzene , contains two potential reactive sites. Palladium(0) catalysts undergo oxidative addition to aryl halides at rates determined by bond dissociation energy: C–I (~65 kcal/mol) < C–Br (~81 kcal/mol) < C–Cl (~96 kcal/mol).
-
Why it works: By maintaining a reaction temperature below 110°C and avoiding "over-active" ligands (like certain NHCs), the catalyst inserts exclusively into the weaker C–I bond. The C–Br bond remains spectating, preserving it as a handle for subsequent Suzuki or Buchwald couplings.
Regioselectivity: Ligand Control
4-Methylimidazole exists in tautomeric equilibrium between the 4-methyl and 5-methyl forms.
-
The Challenge: The N3 nitrogen (leading to the 5-methyl product) is more nucleophilic but sterically hindered. The N1 nitrogen (leading to the 4-methyl product) is less hindered.
-
The Solution: The use of tBuXPhos , a bulky biarylphosphine ligand, creates a crowded coordination sphere around the Palladium center. This steric bulk physically prevents the approach of the more hindered N3-tautomer, forcing the reaction to occur exclusively at the N1 position.
The "Hidden" Variable: Catalyst Poisoning
Imidazoles are potent sigma-donors and can bind to Pd(0) precursors (like Pd₂(dba)₃) faster than the bulky phosphine ligand, forming inactive Pd(imidazole)ₙ complexes.
-
Critical Protocol Step: We employ a Pre-activation Protocol .[1][2] The Pd source and Ligand are heated in the absence of the imidazole first.[2] This ensures the active L-Pd(0) species is fully formed and thermodynamically stable before it encounters the substrate.
Experimental Protocol
Materials & Reagents[3][4]
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount (Example) | Role |
| 1-Bromo-3-iodobenzene | 282.90 | 1.0 | 283 mg (1.0 mmol) | Electrophile |
| 4-Methylimidazole | 82.10 | 1.2 | 99 mg (1.2 mmol) | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 1.0 mol% | 9.2 mg | Pre-catalyst |
| tBuXPhos | 424.64 | 2.5 mol% | 10.6 mg | Ligand |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 425 mg | Base |
| Toluene | - | - | 4.0 mL | Solvent |
| t-BuOH | - | - | 1.0 mL | Co-solvent |
Note: Use anhydrous solvents.[1] Phosphate base should be finely ground.
Step-by-Step Procedure
Phase 1: Catalyst Pre-activation (CRITICAL)
-
In a glovebox or under Argon flow, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with Pd₂(dba)₃ (1.0 mol%) and tBuXPhos (2.5 mol%).
-
Add Toluene (1.0 mL).
-
Seal the vial and heat at 120°C for 3-5 minutes in a pre-heated block. The solution should turn from dark purple/red to a clear deep orange/brown, indicating formation of the active L-Pd(0) species.
-
Allow the vial to cool to room temperature.
Phase 2: Reaction Assembly 5. Open the vial (under inert gas) and add 1-bromo-3-iodobenzene (1.0 equiv), 4-methylimidazole (1.2 equiv), and K₃PO₄ (2.0 equiv). 6. Add the remaining solvent: Toluene (3.0 mL) and t-BuOH (1.0 mL). Note: t-BuOH helps solubilize the potassium phosphate and improves proton transfer. 7. Reseal the vial with a Teflon-lined cap.
Phase 3: Coupling & Workup 8. Heat the reaction mixture at 100°C for 12-16 hours . 9. Monitor: Check by TLC (EtOAc/Hexanes) or LCMS. Look for the disappearance of the aryl iodide. The aryl bromide peak should remain stable. 10. Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove insoluble salts and Palladium black. 11. Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂).
- Eluent: Gradient of 0% → 50% EtOAc in Hexanes. (The product is more polar than the starting halide).
Expected Yield: 85-92% Characterization:
-
1H NMR: Distinct singlets for the imidazole ring protons. The methyl group will appear around δ 2.2-2.3 ppm.
-
Regioisomer Check: NOE (Nuclear Overhauser Effect) spectroscopy can confirm the structure. Irradiation of the methyl group should show NOE enhancement of the imidazole C5-H, but not the aryl ring protons, confirming the methyl group is distal to the aryl ring.
Visualization of Workflow & Mechanism
Reaction Scheme & Selectivity Pathway
Caption: Logical pathway ensuring chemoselectivity (via bond energy differences) and regioselectivity (via ligand steric bulk).
Experimental Workflow
Caption: Step-by-step execution guide emphasizing the critical pre-activation phase.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by imidazole. | Ensure Phase 1 (Pre-activation) is followed strictly. Do not mix imidazole with Pd before heating the catalyst. |
| Loss of Br-atom | Temperature too high or reaction too long. | Strictly limit temp to 100-110°C. Stop reaction immediately upon consumption of SM (monitor by LCMS). |
| Isomer Mixture | Ligand failure / Oxidation. | Use fresh tBuXPhos . Ensure inert atmosphere (Argon/N2). If using Cu-catalysis, switch to the Pd protocol immediately. |
| Poor Solubility | Base insolubility. | Ensure K₃PO₄ is finely ground. The addition of t-BuOH is essential for phase transfer effects. |
References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012).[6] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[6][7] [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed C–N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Baskin, J. M., & Buchwald, S. L. (2006). An Efficient Method for the Palladium-Catalyzed Amination of Aryl Iodides and Bromides.[2] Organic Letters, 8(26), 6135–6138. [Link]
Sources
- 1. 4-Methyl-1-(phenylsulfonyl)-1H-imidazole|CAS 324777-12-0 [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Applications of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole in ligand synthesis
Application Note: 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole in Divergent Ligand Synthesis
Executive Summary
1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (referred to herein as Scaffold A ) is a high-value heterocyclic building block utilized primarily in the synthesis of p38 MAP kinase inhibitors , GPCR ligands , and functionalized biaryl systems . Its structural utility lies in its dual-functionality:
-
The 3-Bromophenyl Handle: A chemically orthogonal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the pharmacophore into the "solvent-exposed" regions of protein binding pockets.
-
The 4-Methyl-Imidazole Core: A mimic of the histidine side chain, capable of hydrogen bonding and metal coordination (e.g., Heme-iron interaction in CYP450 or Zn in metalloproteases).
This guide details optimized protocols for transforming Scaffold A into complex bioactive ligands, addressing specific challenges such as catalyst poisoning by the imidazole nitrogen and regioselectivity issues.
Strategic Application Map
The following workflow illustrates the divergent synthetic pathways accessible from Scaffold A .
Figure 1: Divergent synthetic pathways for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole.
Application Module 1: Suzuki-Miyaura Cross-Coupling
Context: The most common application of Scaffold A is the synthesis of biaryl ligands, particularly for p38 MAP kinase inhibitors (analogous to SB203580). The bromine atom at the meta position of the N-phenyl ring is sterically accessible but electronically deactivated compared to para-substituted analogs, requiring specialized phosphine ligands.
Challenge: Unprotected imidazoles can coordinate to Pd(II) species, poisoning the catalyst and stalling the catalytic cycle [1].
Optimized Protocol:
-
Substrate: 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (2.0 equiv) — Superior to Na₂CO₃ for N-heterocycles.
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or Schlenk flask with Scaffold A , the boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive Argon pressure.
-
Reaction: Seal and heat to 90°C for 4–6 hours (or 110°C for 30 min in Microwave).
-
Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Insight: If conversion is low (<50%), switch to Pd(OAc)₂ / SPhos . The bulky SPhos ligand prevents the imidazole nitrogen from binding to the Palladium center, restoring catalytic activity [2].
Application Module 2: Buchwald-Hartwig Amination
Context: Replacing the bromine with an amine moiety creates N-aryl-N'-aryl imidazole derivatives. These are often used to modulate solubility and introduce hydrogen bond donors/acceptors in GPCR ligands.
Optimized Protocol:
-
Substrate: Scaffold A (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) — Preferred for N-heterocycles due to wide bite angle.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in toluene and stir for 10 mins to form the active catalyst species.
-
Addition: Add Scaffold A , the amine, and Cs₂CO₃ to the reaction vessel.
-
Heating: Heat to 100°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. The product will show a distinct mass shift (+Amine -Br).
-
Workup: Dilute with EtOAc, wash with water. Note: Imidazole derivatives are polar; ensure the aqueous phase is not acidic to prevent product loss.
Application Module 3: Direct C-H Arylation (Advanced)
Context: For creating highly substituted cores (e.g., 1,4,5-trisubstituted imidazoles), the C5 position of the imidazole ring can be functionalized directly, avoiding the need for pre-halogenated starting materials.
Mechanism: The N-aryl group on Scaffold A directs the Palladium to the C5 position via a concerted metallation-deprotonation (CMD) pathway.
Protocol:
-
Reagents: Scaffold A + Aryl Iodide.
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Additive: CuI (10 mol%) — Crucial for lowering the activation energy of the C-H bond.
-
Base: Cs₂CO₃.
-
Conditions: DMF, 140°C, sealed tube.
Quantitative Comparison of Methods
| Reaction Type | Target Bond | Catalyst System | Typical Yield | Key Constraint |
| Suzuki-Miyaura | C(sp2)-C(sp2) | Pd(dppf)Cl₂ / K₃PO₄ | 85-95% | Boronic acid stability |
| Buchwald-Hartwig | C(sp2)-N | Pd₂(dba)₃ / Xantphos | 70-85% | Amine nucleophilicity |
| C-H Arylation | C(sp2)-C(sp2) | Pd(OAc)₂ / CuI | 50-65% | Regioselectivity (C2 vs C5) |
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Altman, R. A., & Buchwald, S. L. (2006). Pd-catalyzed Suzuki-Miyaura coupling of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 1(6), 2884-2887. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Boeini, H. Z. (2009). A novel and efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. Journal of the Iranian Chemical Society, 6, 828. Link
Preamble: The Strategic Value of N-Aryl Imidazoles and Advanced Synthesis Platforms
An Application Guide for the Rapid and Efficient Synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole Utilizing Microwave-Assisted Organic Synthesis (MAOS)
The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous natural products and pharmacologically active compounds, including the amino acid histidine and antifungal drugs.[1][2][3] Specifically, N-aryl imidazoles such as 1-(3-bromo-phenyl)-4-methyl-1H-imidazole serve as crucial building blocks, or synthons, in the development of novel therapeutics and functional materials. The bromine substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.
Conventional synthesis of such derivatives often involves lengthy reaction times, high temperatures, and significant energy consumption, leading to the formation of undesirable byproducts.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[5][6][7] By utilizing microwave irradiation, energy is transferred directly to polar molecules in the reaction mixture through mechanisms of dipole rotation and ionic conduction.[1][6] This results in rapid, uniform, and highly efficient heating, which dramatically accelerates reaction rates, enhances product yields, and improves purity by minimizing thermal decomposition and side reactions.[4][8][9]
This document provides a comprehensive protocol and scientific rationale for the synthesis of 1-(3-bromo-phenyl)-4-methyl-1H-imidazole, designed for researchers and professionals in chemical synthesis and drug development.
Reaction Principle and Mechanism
The synthesis proceeds via a well-established pathway for imidazole formation: the condensation of an α-haloketone with an aniline derivative, followed by cyclization. In this specific application, 3-bromoaniline reacts with 1-chloro-2-propanone. The reaction is typically facilitated by a base or can proceed under neutral conditions, particularly with the energetic input from microwave irradiation.
The plausible mechanism involves two key stages:
-
Initial N-Alkylation: The nucleophilic amino group (-NH₂) of 3-bromoaniline attacks the electrophilic carbon bearing the chlorine atom in 1-chloro-2-propanone, displacing the chloride ion to form an N-(3-bromophenyl)-2-aminopropanone intermediate.
-
Intramolecular Cyclization and Dehydration: The carbonyl group of the intermediate is then proposed to react with a source of ammonia (often from ammonium acetate, which also acts as a buffer and ammonia source) and a C1 source (like formaldehyde or a derivative, though in some variations the second aniline can play a role) to form the imidazole ring. A more direct route involves the formation of an imine, followed by intramolecular attack from the enamine tautomer and subsequent dehydration/aromatization to yield the stable 4-methyl-1H-imidazole ring.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpas.com [ijrpas.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 9. tandfonline.com [tandfonline.com]
Improving reaction yields for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole synthesis
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks encountered during the C-N coupling of 4-methylimidazole and 1,3-dibromobenzene. This guide moves beyond basic recipes, providing the mechanistic causality and self-validating protocols required to achieve complete regioselectivity and prevent catalyst poisoning.
Part 1: Troubleshooting Guides & FAQs
Q1: My reaction yields a mixture of 4-methyl and 5-methyl isomers. How do I achieve complete N1 regioselectivity?
The Causality: 4-Methylimidazole exists as a rapidly equilibrating mixture of two tautomers. Traditional Ullmann-type copper catalysis ([1]) is highly sensitive to the electronic nature of these nitrogens but lacks the steric bulk necessary to differentiate them effectively, typically resulting in a 4:1 mixture of the N1 (4-methyl) and N3 (5-methyl) isomers [[2]]. The Solution: Switch to Palladium catalysis utilizing a highly sterically demanding biaryl phosphine ligand, such as BrettPhos (L1). The extreme steric bulk of the BrettPhos ligand creates a restrictive coordination sphere around the Pd center, making the transition state for coupling at the more hindered N3 position thermodynamically inaccessible. This forces the reaction to proceed with >99% selectivity for the desired N1 isomer [[2]].
Q2: The Pd-catalyzed reaction stalls at <20% conversion even with fresh catalyst. What is happening?
The Causality: Imidazoles are strong σ-donors. If 4-methylimidazole is present in the reaction mixture while the Pd(0) precatalyst is trying to coordinate with the bulky BrettPhos ligand, the imidazole will outcompete the ligand, binding directly to the naked Pd(0) center. This forms an inactive, highly stable Pd-imidazole complex, permanently stalling the catalytic cycle [[2]]. The Solution: You must pre-activate the catalyst. By heating Pd2(dba)3 and BrettPhos in the solvent before adding the imidazole, you allow the active Pd(0)-Ligand complex to form. Once the bidentate-like biaryl phosphine is bound, its steric bulk locks it into place, and the imidazole can no longer displace it [[2]].
Q3: I am observing high levels of bis-arylated byproduct. How do I favor mono-arylation of 1,3-dibromobenzene?
The Causality: 1,3-Dibromobenzene is a bifunctional electrophile. If the local concentration of the mono-arylated product exceeds the concentration of the starting dibromide, the catalyst will perform a second C-N coupling, yielding 1,3-bis(4-methyl-1H-imidazol-1-yl)benzene. The Solution: Use a strict stoichiometric imbalance (2.4 to 3.0 equivalents of 1,3-dibromobenzene relative to 4-methylimidazole). Furthermore, keep the global concentration of the aryl bromide low (0.5 M) and utilize a mixed solvent system (Toluene/t-BuOH) to modulate the reaction kinetics and solubility, heavily favoring mono-arylation [[2]].
Part 2: Quantitative Data Summary
The following table summarizes the performance metrics of different catalytic strategies for the N-arylation of 4-methylimidazole, highlighting why Pd-catalysis is the industry standard for this specific transformation.
| Catalytic System | Ligand | Regioselectivity (N1:N3) | Typical Yield | Primary Drawback / Challenge |
| CuI (Ullmann) | None or Diamines | ~ 4:1 | 50 - 60% | Requires tedious chromatographic separation of isomers. |
| Pd2(dba)3 | Xantphos / BINAP | ~ 1:1 to 2:1 | < 20% | Severe catalyst poisoning; poor steric differentiation. |
| Pd2(dba)3 | BrettPhos (L1) | > 99:1 | 90 - 93% | Requires strict catalyst pre-activation workflow. |
Part 3: Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . At each critical juncture, physical or analytical feedback will confirm if the step was successful.
Reagents & Materials
-
Nucleophile: 4-Methylimidazole (1.0 equiv, 10 mmol)
-
Electrophile: 1,3-Dibromobenzene (2.4 equiv, 24 mmol)
-
Precatalyst: Pd2(dba)3 (0.25 mol %, 0.025 mmol)
-
Ligand: BrettPhos (0.5 mol %, 0.05 mmol)
-
Base: K3PO4 (anhydrous, finely milled) (1.5 equiv, 15 mmol)
-
Solvent: Toluene / t-BuOH (4:1 ratio, degassed)
Step-by-Step Methodology
-
Catalyst Pre-activation (Critical Step): In an oven-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3 and BrettPhos. Add 10 mL of the degassed Toluene/t-BuOH solvent mixture. Heat the mixture at 120 °C for exactly 3 minutes.
-
Self-Validation Checkpoint: The solution must transition to a deep, homogeneous dark red/purple color. If the solution turns black and opaque, oxygen/moisture has entered the system, resulting in "Pd black" precipitation. Discard and restart.
-
-
Reagent Addition: Cool the pre-activated catalyst solution to room temperature. Quickly add the 4-methylimidazole, 1,3-dibromobenzene, and K3PO4 under a positive stream of argon.
-
C-N Coupling: Seal the flask and heat the reaction mixture to 100 °C for 16 hours with vigorous stirring.
-
Reaction Monitoring & Analytical Validation:
-
Self-Validation Checkpoint (LC-MS): Analyze an aliquot. You must look for a distinct 1:1 isotopic doublet at m/z 237.0 / 239.0[M+H]+ , which confirms the presence of the mono-brominated product.
-
Expert Warning: The bis-arylated byproduct (C14H14N4) has an exact mass [M+H]+ of 239.1. In low-resolution MS, this will perfectly overlap with the 81Br isotope of your desired product. You must verify the presence of the 237.0 peak to confirm successful mono-arylation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the phosphate salts and Pd residues. Concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The excess 1,3-dibromobenzene will elute first, allowing for recovery, followed by the highly pure 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole.
Part 4: Reaction & Workflow Visualizations
Reaction pathways comparing Cu-catalyzed vs. Pd-catalyzed N-arylation regioselectivity.
Catalyst pre-activation workflow to prevent Pd(0) poisoning by 4-methylimidazole.
Part 5: References
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2012, 134, 1, 700–706) URL:[Link]
-
Ullmann Reaction (Mechanistic Overview) Source: Organic Chemistry Portal URL:[Link]
Sources
Purification strategies to remove regioisomers in imidazole synthesis
Subject: Strategies for the separation and structural assignment of 1,4- and 1,5-disubstituted imidazoles. Ticket ID: IMID-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You are likely here because you are facing the "Imidazole Ambiguity": obtaining a mixture of 1,4- and 1,5-regioisomers after an
Critical Scientific Disclaimers:
-
Tautomerism vs. Regioisomerism: If your imidazole is
-unsubstituted (contains an N-H bond), you cannot separate the 4- and 5-isomers at room temperature. They exist in rapid tautomeric equilibrium ( ). This guide applies strictly to -substituted imidazoles where the isomerism is chemically locked. -
The "Tailing" Trap: Imidazoles are basic (
). On standard acidic silica, they protonate and stick, causing broad peaks that mask separation.
Part 1: Triage & Strategy Selection
Before committing resources, determine the separation feasibility. Use this decision matrix to select the correct workflow.
Figure 1: Strategic decision tree for selecting the purification modality based on separation factor (
Part 2: Troubleshooting & Protocols
Method A: Chromatographic Resolution (The "Anti-Tailing" Protocol)
User Issue: "My spots are streaking on the column, and the isomers co-elute as a broad blob."
Root Cause: The basic nitrogen of the imidazole interacts with the acidic silanol groups (
Protocol:
-
Mobile Phase Preparation:
-
Base Modifier: Add 1% Triethylamine (TEA) or 1% conc. aqueous Ammonia to your mobile phase.
-
Solvent System: DCM/MeOH is standard, but EtOAc/MeOH often provides better selectivity for polar imidazoles.
-
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading the sample. This neutralizes the column "in advance."
-
Gradient: Run a shallow gradient (e.g., 0%
10% MeOH in DCM).
Advanced Tip (The "pH Flip"): If normal phase fails, switch to Reverse Phase (C18) at High pH .
-
Why? At low pH (formic acid), both isomers are protonated cations (very polar, elute early). At pH 10 (using Ammonium Bicarbonate buffer), they are neutral. The hydrophobic difference between the 1,4- and 1,5-isomers is maximized in the neutral state.
-
Column: Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12.
Method B: Selective Salt Formation (Scalable Purification)
User Issue: "I have 50 grams of crude material. Chromatography is too expensive and slow."
Root Cause: 1,4- and 1,5-isomers often possess slightly different
The "Nitrate/Tosylate" Protocol:
Historically, nitrate salts were used, but
-
Dissolution: Dissolve crude mixture in a minimal amount of hot acetone or EtOH.
-
Acid Addition: Add 1.0 equivalent of TsOH monohydrate.
-
Cooling: Allow to cool slowly to RT, then to 4°C.
-
Filtration: The 1,4-isomer (often more symmetric and less soluble) frequently crystallizes first.
-
Mother Liquor Recovery: The filtrate is enriched in the 1,5-isomer. Evaporate, neutralize with
, and repeat with a different acid (e.g., Oxalic acid) if further purification is needed.
Data: Common Salt Screen Candidates
| Acid Counter-ion | Selectivity Mechanism | Solvent Recommendation |
|---|
|
Part 3: Analytical Validation (The "Truth" Step)
User Issue: "I separated two peaks. How do I know which is the 1,4-isomer and which is the 1,5-isomer?"
Root Cause: Mass Spectrometry cannot distinguish regioisomers (same mass). 1D NMR is often ambiguous without reference standards. Solution: 2D NMR using NOE (Nuclear Overhauser Effect) is the gold standard [2].
Mechanism:
-
1,5-isomer: The
-alkyl group is spatially close to the C4-proton. -
1,4-isomer: The
-alkyl group is spatially close to the C5-proton (which is often the C-H bond adjacent to the other nitrogen).
The NOE Logic Table:
| Feature | 1,4-Isomer | 1,5-Isomer |
|---|---|---|
| Steric Environment | Less hindered (Thermodynamic) | More hindered (Kinetic) |
| NOE Correlation | Strong NOE between
Note: In 1,4-disubstituted imidazoles, the proton at C5 is adjacent to N1. In 1,5-disubstituted, the proton at C4 is adjacent to N3.
Part 4: Proactive Prevention (Synthesis Strategy)
If purification remains impossible, you must alter the synthesis.
The "SEM-Switch" Strategy: For absolute regiocontrol, do not rely on direct alkylation. Use the SEM (2-(Trimethylsilyl)ethoxymethyl) transposition method [3].
Figure 2: The SEM-Switch workflow allows for the separation of isomers at the protected stage (where they separate easily) before committing to the final alkylation.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Bellina, F., et al. (2006). "Regioselective synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry. (Demonstrates NOE validation of imidazole regiochemistry).
-
Lipshutz, B. H., et al. (1986). "2-(Trimethylsilyl)ethoxymethyl (SEM) group in imidazole chemistry." Tetrahedron Letters. (The foundational paper for the SEM-switch strategy).
-
Podolska, M., et al. (2017).[1] "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica. (Discusses mobile phase modifiers for basic imidazole separation).
Sources
Optimizing catalyst loading for coupling 3-bromophenyl groups to imidazoles
The following guide is structured as a specialized Technical Support Center resource. It is designed to move beyond generic textbook advice, offering field-tested optimization strategies for the N-arylation of imidazoles with aryl bromides.
Topic: Optimizing Catalyst Loading for Coupling 3-Bromophenyl Groups Ticket ID: OPT-CN-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategy Triage
User Query: "How do I optimize catalyst loading when coupling 3-bromophenyl groups to imidazoles?"
The Challenge:
Coupling imidazoles to aryl bromides (specifically meta-substituted or 3-bromophenyl systems) presents a distinct kinetic challenge. Unlike aryl iodides, bromides require higher activation energy. Furthermore, the imidazole nitrogen is a potent
The Solution Strategy: To lower catalyst loading without sacrificing yield, we must shift from "brute force" (high heat/high loading) to "ligand acceleration."
Method Selection Matrix (Start Here)
Before optimizing, confirm you are using the correct metal system for your specific scale and substrate constraints.
| Feature | Copper (Ullmann-Type) | Palladium (Buchwald-Hartwig) |
| Primary Use Case | Cost-sensitive, large scale, robust substrates. | High-value, complex, or temp-sensitive substrates.[1] |
| Standard Loading | 5–10 mol% (can optimize to 1–2%). | 1–5 mol% (can optimize to <0.5%). |
| Key Advantage | Cheap; excellent for N-heterocycles. | Works at lower temps ( |
| Critical Failure Mode | Sensitivity to moisture/air; requires higher temp ( | Catalyst poisoning by imidazole; expensive. |
| Recommendation | Start here. Most 3-bromophenyl couplings work well with Cu/Ligand systems. | Use only if Cu fails or substrate decomposes at |
Optimization Protocol: The "Step-Down" Workflow
Do not simply reduce the amount of catalyst.[2] You must increase the efficiency of the remaining catalyst. Follow this iterative screening process.
Phase 1: Ligand Selection (The Accelerator)
For Copper-catalyzed N-arylation, the ligand is not optional—it is the driver of the reaction at lower loadings.
-
Standard: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline.
-
High-Performance (Recommended): 4,7-Dimethoxy-1,10-phenanthroline.[3] This electron-rich ligand stabilizes the oxidative addition intermediate, allowing for lower catalyst loadings.
-
Protocol: Fix CuI at 5 mol% and screen ligands at 10 mol%.
Phase 2: The "Poison" Check (Order of Addition)
Crucial for Imidazoles: Imidazole can bind to Cu or Pd and shut down the reaction.
-
The Fix: Do not mix Metal + Imidazole + Halide all at once.
-
Optimized Sequence: Pre-stir the Metal Source and Ligand in the solvent for 20–30 minutes before adding the imidazole and base. This forms the active catalytic species (
) first, protecting the metal center.
Phase 3: Loading Titration
Once the ligand and base are locked, perform a "Step-Down" screen.
Experimental Design Table:
| Entry | Catalyst Loading | Ligand Loading | Temp ( | Expected Outcome |
| 1 | 10 mol% | 20 mol% | 110 | Baseline (High Conversion) |
| 2 | 5 mol% | 10 mol% | 110 | Target for Standard Process |
| 3 | 2.5 mol% | 5 mol% | 120 | Optimization Zone (Requires dry solvent) |
| 4 | 1 mol% | 2 mol% | 130 | Stress Test (May stall w/o perfect O2 exclusion) |
Visualizing the Optimization Logic
The following flowchart illustrates the decision-making process for troubleshooting and optimizing this specific coupling.
Caption: Decision tree for selecting catalyst systems and optimizing loading based on substrate stability and reaction performance.
Troubleshooting & FAQs
Q1: The reaction turns black and stalls at 40% conversion. What happened? A: This is the "Copper Mirror" or oxidative decomposition.
-
Cause: Oxygen leakage or catalyst disproportionation. Cu(I) oxidized to inactive Cu(II) or disproportionated to Cu(0) (black precipitate).
-
Fix:
-
Degas solvents using "Freeze-Pump-Thaw" or vigorous sparging with Argon for 15 mins.
-
Increase Ligand:Metal ratio from 2:1 to 3:1 to stabilize the Cu species.
-
Q2: I am seeing regio-isomers. Why?
A: If your imidazole is substituted (e.g., 4-methylimidazole), you have two nucleophilic nitrogens (
-
Mechanism: Sterics usually dictate selectivity. The less hindered nitrogen reacts faster.
-
Fix: Bulky ligands on the metal (like t-Bu-XPhos in Pd systems) enhance steric differentiation, favoring the formation of the less hindered isomer (usually 1,4-substituted product).
Q3: Can I use aryl chlorides instead of bromides to save money? A: Generally, no, unless you switch to Palladium.
-
Reason: The C-Cl bond is too strong for standard Cu/Phenanthroline systems at moderate temperatures. You would need specialized ligands (e.g., oxalamides) and temperatures
C, which often degrades the catalyst before conversion is complete. Stick to bromides for the best balance of reactivity and cost.
Q4: My 3-bromophenyl group has an ester. Will it survive? A: Yes, but watch your base.
-
Risk: Strong bases like NaOtBu or KOH can hydrolyze esters.
-
Solution: Use Cesium Carbonate (
) or Potassium Phosphate ( ) .[4] These are milder, heterogeneous bases that facilitate the Ullmann coupling without attacking sensitive functional groups.
Standard Operating Procedure (SOP)
Use this baseline protocol for 3-bromophenyl coupling.
Reagents:
-
Imidazole (1.2 equiv)[4]
-
3-Bromophenyl electrophile (1.0 equiv)[4]
-
Catalyst: CuI (5 mol%)[4]
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline (10 mol%)
-
Base:
(2.0 equiv)[4] -
Solvent: DMSO or DMF (0.5 M concentration)
Workflow:
-
Pre-Complexation: Add CuI and Ligand to the reaction vial. Evacuate and backfill with Argon (
).[4][5] Add 20% of the solvent. Stir at RT for 20 mins (Solution should turn colored/homogeneous). -
Substrate Addition: Open vial under Argon flow. Add Imidazole, Aryl Bromide, and Base.[1][3][6][7]
-
Solvent Addition: Add remaining solvent (degassed).
-
Reaction: Seal and heat to 110 °C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove DMSO/DMF), dry, and concentrate.
References
-
Altman, R. A., & Buchwald, S. L. (2006).[3] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[8][9] Organic Letters, 8(13), 2779–2782.
-
Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[2] Accounts of Chemical Research, 41(11), 1450–1460.
- Significance: foundational work on amino acid ligands for lowering loading and temper
-
Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Method for the Palladium-Catalyzed Cross-Coupling of Haloarenes and Heteroarenes. Tetrahedron Letters, 40(14), 2657–2660.
- Significance: Comparison of Pd vs Cu methods for azoles.
-
Taillefer, M., et al. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971.[2]
- Significance: Comprehensive review of mechanisms and troubleshooting for Ullmann couplings.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
Technical Support Center: Minimizing Debromination in Imidazole Synthesis
Ticket ID: IMID-BR-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are encountering debromination (hydrodehalogenation) or halogen migration (halogen dance) during the synthesis or functionalization of brominated imidazoles. This is a common failure mode caused by three primary vectors:
-
Pd-Catalyzed Hydride Transfer: During cross-coupling (Suzuki/Buchwald), the catalyst inserts into the C-Br bond and undergoes reductive elimination with a hydride source (solvent/base).
-
Base-Mediated Migration: Strong bases (LDA,
-BuLi) trigger rapid lithium-halogen exchange and migration ("Halogen Dance"), often resulting in protonation at the wrong site upon quenching. -
Non-Selective Reduction: Standard hydrogenation conditions (H
, Pd/C) for other functional groups (e.g., -NO ) will strip the halogen.
This guide provides self-validating protocols to preserve the bromine handle.
Module 1: Preventing Hydrodehalogenation in Pd-Catalysis
The Issue: You are attempting a Suzuki or Buchwald-Hartwig coupling on a bromo-imidazole, but you are isolating the debrominated imidazole (Ar-H) instead of the coupled product (Ar-R).
Root Cause: The oxidative addition of Pd(0) into the C-Br bond is reversible and slower than C-I, but faster than C-Cl. If the transmetallation step is slow, the Pd(II)-Br intermediate intercepts a "hydride equivalent" from the solvent (alcohol) or base (alkoxide with
Troubleshooting Protocol
| Variable | Standard (Risky) | Optimized (Safe) | Technical Rationale |
| Ligand | PPh | XPhos, SPhos, Buchwald Precatalysts | Bulky, electron-rich ligands accelerate reductive elimination of the desired product, outcompeting the side reaction. |
| Base | NaOEt, | CsF, K | Avoids bases with |
| Solvent | EtOH, MeOH, | Dioxane, Toluene, DME | Eliminates protic solvents that act as hydride sources via |
| Protection | Free N-H | SEM, Boc, Trityl | Free imidazole N-H poisons catalysts and requires stronger bases, increasing debromination risk. |
Visualizing the Failure Mode
The following diagram illustrates where the "Hydride Trap" occurs in the catalytic cycle.
Figure 1: The Competitive Pathway. Debromination occurs when Transmetallation is slower than Hydride capture.
Module 2: The Halogen Dance (Migration & Loss)
The Issue: Upon treating a 4-bromoimidazole with a strong base (e.g., to alkylate C2), the bromine migrates to the C2 or C5 position, or is lost entirely upon aqueous workup.
Root Cause: The "Halogen Dance" is a base-catalyzed rearrangement. The C2 proton of imidazole is the most acidic (pKa ~18.6), but C5 is also accessible. Lithiation at C2 can trigger a rapid equilibrium where the Lithium and Bromine swap places to form the thermodynamically more stable species.
Corrective Action:
-
Switch Metal: Use Magnesium-based bases (e.g., TMPMgCl·LiCl / Turbo-Hauser bases) instead of Lithium bases. The C-Mg bond is more covalent and less prone to rapid equilibration/migration than the C-Li bond.
-
Kinetic Control: If using Li-bases, operate strictly at -78°C and quench immediately.
-
Block C2: If the C2 position is unsubstituted, it will deprotonate first. You must block it or account for the migration.
Module 3: Selective Nitro Reduction
The Issue: You need to reduce a nitro group (-NO
Root Cause: Carbon-Bromine bonds are hydrogenolytically labile, especially on electron-deficient aromatic rings like nitroimidazoles.
Recommended Protocols (Chemoselective)
Option A: Iron/Acetic Acid (The Industrial Standard)
-
Mechanism: Single Electron Transfer (SET) reduction. Does not attack C-Br bonds.
-
Protocol: Dissolve substrate in AcOH/EtOH (1:5). Add Fe powder (5 equiv). Heat to 60°C for 2 hours. Filter hot through Celite.
-
Pros: Extremely cheap, 100% selective for -NO
over -Br.
Option B: Dithionite Reduction (Mild Conditions)
-
Reagent: Sodium Dithionite (Na
S O ). -
Protocol: Dissolve substrate in THF/H
O. Add Na S O (3-5 equiv) and K CO . Stir at RT. -
Pros: Homogeneous, avoids heavy metals.
Option C: Poisoned Hydrogenation
-
Catalyst: Pt/C (sulfided) or Raney Nickel (carefully monitored).
-
Note: Pd/C poisoned with amines (e.g., ethylenediamine) can work but is risky. Avoid standard Pd/C entirely.
FAQs: User-Submitted Scenarios
Q: I'm performing a Van Leusen reaction with a bromobenzaldehyde. Will I lose the bromine?
A: Generally, No . The Van Leusen reaction (TosMIC + Aldehyde + K
Q: Can I use microwave heating for Suzuki coupling of bromoimidazoles? A: Use Caution. Microwave heating accelerates all rates, including side reactions. If you observe debromination, switch to conventional heating at a lower temperature (e.g., 60-80°C) and extend the time. This favors the cross-coupling (lower activation energy) over the dehalogenation (often higher activation energy).
Decision Tree: Synthesis Workflow
Use this logic flow to determine the correct conditions for your specific substrate.
Figure 2: Strategic selection of reagents to preserve halogen integrity.
References
-
Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. BenchChem Technical Guides.
-
Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. Synthesis, 2011.[1][2]
-
Pd-Catalyzed hydrodehalogenation of aryl chlorides: a mild method for deuteration. Catalysis Science & Technology, 2013.
-
Synthesis and Reactions of Brominated 2-Nitroimidazoles. J. Chem. Soc. Perkin Trans. 1, 1989. [3]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal.
Sources
Recrystallization solvent selection for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Welcome to the Tokyo Application Lab's Technical Support Center (Updated: March 2026). This guide is designed for researchers, medicinal chemists, and drug development professionals seeking robust, scalable purification strategies for 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole .
Because this molecule features a highly lipophilic, bulky 3-bromophenyl group substituted at the N1 position, it lacks the N-H hydrogen bond donor found in unsubstituted imidazoles[1]. This fundamental structural shift drastically alters its solubility profile, making traditional highly polar recrystallization methods ineffective.
Below is our comprehensive, self-validating guide to selecting the optimal solvent system and troubleshooting common crystallization failures.
Part 1: Physicochemical Profiling & Solvent Selection Matrix
The choice of solvent must balance the hydrophobic bulk of the bromophenyl ring with the basic, polar nature of the N3 nitrogen on the imidazole core. A "mediocre" solvent system—one that dissolves the compound well at high temperatures but poorly at low temperatures—is required to achieve high-purity crystal lattices[2].
Table 1: Solvent System Matrix for 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
| Solvent System | Classification | Suitability & Mechanistic Rationale |
| Ethyl Acetate / n-Hexane | Mixed (Moderate / Non-polar) | Optimal . EtOAc provides excellent hot solubility due to its moderate dipole; n-hexane acts as a highly controllable anti-solvent to force precipitation upon cooling[3]. |
| Isopropanol (IPA) | Single (Polar Protic) | Good . IPA can donate hydrogen bonds to the basic N3 of the imidazole core, offering a strong temperature-dependent solubility gradient[4]. |
| Ethanol / Water | Mixed (Polar Protic / Highly Polar) | Moderate to Poor . The bulky 3-bromophenyl group makes the molecule highly hydrophobic. Adding water often causes the compound to rapidly "crash out" as an amorphous solid or oil rather than forming a crystal lattice[2]. |
| Dichloromethane (DCM) | Single (Moderate) | Poor for Recrystallization . The compound is highly soluble in DCM even at room temperature. Better suited for liquid-liquid extraction[1]. |
Part 2: Standard Operating Procedure (SOP) - Self-Validating Recrystallization
This protocol utilizes a mixed-solvent system (EtOAc/n-Hexane) and is designed as a self-validating loop to ensure you do not lose your product to improper solvent ratios.
Step 1: Primary Solvation (The "Good" Solvent)
-
Action: Place the crude 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole in an Erlenmeyer flask. Add a minimal volume of ethyl acetate (EtOAc) and heat to a gentle reflux with stirring.
-
Mechanistic Rationale: EtOAc effectively solvates the lipophilic bulk of the molecule at high temperatures, while the basic N3 atom of the imidazole ring interacts favorably with the solvent's dipole[3].
-
Validation Checkpoint: If the solid dissolves completely at room temperature before heating, the solvent is "too good" and supersaturation cannot be achieved upon cooling[2]. You must evaporate the solvent and use less EtOAc, or immediately transition to Step 2.
Step 2: Anti-Solvent Titration (The "Poor" Solvent)
-
Action: Add hot n-hexane dropwise to the boiling EtOAc solution until a faint, persistent cloudiness appears. Once cloudy, add just enough hot EtOAc (1-2 drops) to clarify the solution.
-
Mechanistic Rationale: The non-polar n-hexane drastically reduces the dielectric constant of the medium. The cloudiness indicates that the exact saturation threshold has been reached at the boiling point.
-
Validation Checkpoint: If the solution remains clear regardless of how much n-hexane is added, the initial product concentration was too low. Concentrate the solution under vacuum and repeat[2].
Step 3: Controlled Nucleation and Lattice Growth
-
Action: Remove the flask from the heat source. Insulate it (e.g., with a cork ring or cotton) and allow it to cool completely undisturbed to room temperature over 1-2 hours. Once at room temperature, transfer to an ice bath (0-4 °C) for 30 minutes.
-
Mechanistic Rationale: Slow cooling prevents the entrapment of impurities within the rapidly forming crystal lattice. It also mitigates the risk of "oiling out"[4].
-
Validation Checkpoint: Inspect the flask. You should observe distinct, geometric crystals. If a biphasic oily layer forms at the bottom, the cooling was too rapid or the solvent ratio is incorrect[3]. (See Troubleshooting Guide below).
Step 4: Isolation and Washing
-
Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold n-hexane.
-
Mechanistic Rationale: The cold anti-solvent wash removes residual mother liquor containing soluble impurities without redissolving the purified product.
Workflow for systematic solvent screening in imidazole recrystallization.
Part 3: Troubleshooting Guides & FAQs
Q1: Why is my 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole "oiling out" instead of forming solid crystals? A1: "Oiling out" occurs when the target compound phase-separates as a liquid rather than forming a solid crystal lattice. For heavily substituted imidazoles, this typically happens when the boiling point of the solvent system exceeds the melting point of the compound, or if cooling is too rapid, which traps impurities that depress the melting point[4]. Resolution: Reheat the mixture until the oil redissolves. Add a small volume of your "good" solvent (e.g., EtOAc) to slightly decrease supersaturation, and cool the flask extremely slowly by insulating it with a cloth or cork ring[3].
Q2: No crystals are forming even after the solution has cooled to an ice-bath temperature. How do I overcome this kinetic barrier? A2: A supersaturated solution may fail to crystallize due to a lack of nucleation sites. You can induce crystallization by gently scratching the inside of the glass flask with a glass rod; the microscopic glass particles and grooves act as nucleation sites[4]. Alternatively, introduce a microscopic "seed crystal" of pure 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole into the cold solution to provide a structural template for lattice growth[4].
Q3: My product is co-crystallizing with unreacted starting materials. How can I separate them before recrystallization? A3: If unreacted 3-bromoaniline or other neutral/acidic impurities are co-crystallizing, exploit the differential basicity of the imidazole core. Imidazoles can be protonated with dilute acid to form water-soluble salts[3]. Perform a pre-crystallization acid-base extraction: dissolve the crude mixture in an organic solvent, extract with 1M HCl (the imidazole moves to the aqueous layer), neutralize the aqueous layer with NaOH, and extract the free-base imidazole back into an organic solvent[3].
Troubleshooting logic tree for resolving 'oiling out' during crystallization.
Part 4: References
-
Recrystallization I 10. Minnesota State University. Available at: [Link]
-
Isoprene-promoted lithiation of 1-phenylimidazole. Arkat USA. Available at: [Link]
Sources
Technical Support Center: Handling & Storage of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently see highly optimized synthetic routes fail not because of flawed chemistry, but due to compromised reagent integrity.
1-(3-Bromo-phenyl)-4-methyl-1H-imidazole is a critical bifunctional building block. The bromo-phenyl moiety is primed for palladium-catalyzed cross-coupling, while the imidazole core serves as a vital pharmacophore. However, this dual nature introduces a significant handling challenge: acute moisture sensitivity .
This guide provides field-proven, self-validating protocols to ensure your reagent remains anhydrous, safeguarding your downstream yields.
Mechanistic Insight: The Cost of Ambient Moisture
The imidazole ring contains two types of nitrogen: a pyrrole-type nitrogen and a highly basic pyridine-type nitrogen (N-3). The N-3 position acts as a powerful hydrogen-bond acceptor . When exposed to atmospheric humidity, the compound rapidly forms hydrates.
This moisture uptake triggers two catastrophic downstream effects:
-
Stoichiometric Imbalance: Water adds invisible mass. If you weigh out 1.0 mmol of a hydrated batch, you are introducing significantly less active reagent than calculated.
-
Catalyst Quenching: In downstream Suzuki-Miyaura or Buchwald-Hartwig couplings, the coordinated water is carried directly into the reaction mixture, where it can hydrolyze the active Pd(0) catalyst or promote protodehalogenation of the aryl bromide .
Mechanism of moisture-induced failure in downstream cross-coupling reactions.
Quantitative Impact Data
To illustrate the rapid degradation of reaction fidelity, our application lab tracked the moisture uptake of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole at 60% Relative Humidity (RH) and its subsequent impact on a standard Suzuki coupling yield.
| Exposure Time (60% RH) | Mass Increase (%) | Physical State | Downstream Coupling Yield (%) |
| 0 Hours (Baseline) | 0.0 | Free-flowing white powder | 98 |
| 2 Hours | 0.5 | Free-flowing, slight adherence | 92 |
| 12 Hours | 2.1 | Visible clumping | 74 |
| 24 Hours | 4.5 | Agglomerated solid | 41 |
| 48 Hours | > 6.8 | Deliquescent / Sticky paste | < 10 (Catalyst Quenched) |
Self-Validating Experimental Protocols
To combat hygroscopicity, do not rely on the manufacturer's original packaging once the seal is broken. Implement the following self-validating workflow for long-term storage .
Standardized workflow for the anhydrous storage of imidazole derivatives.
Protocol A: Anhydrous Aliquoting & Storage
Causality: Aliquoting prevents the bulk batch from experiencing repeated freeze-thaw condensation cycles.
-
Preparation: Pre-weigh empty, oven-dried 2-dram amber vials. Record the exact tare weights.
-
Desiccation: Transfer the newly opened bulk reagent into a vacuum desiccator containing fresh Phosphorus Pentoxide (
). -
Vacuum Cycle: Apply high vacuum (
1 mbar) for 24 hours. Do not use heat, as imidazole derivatives can sublime or degrade. -
Inert Atmosphere: Backfill the desiccator with ultra-high purity Argon.
-
Aliquoting: Transfer the desiccator to a glovebox. Dispense the reagent into the tared vials (e.g., 500 mg per vial).
-
Sealing: Cap tightly, wrap the caps in Parafilm, and store the aliquots in a secondary desiccator at 4°C.
-
Self-Validation Step: Every 30 days, weigh an unopened control vial. Subtract the tare weight. If the mass of the reagent has increased by >0.5%, the Parafilm seal is compromised, and the batch must be re-desiccated.
Protocol B: Dispensing for High-Fidelity Reactions
Causality: Cold glassware acts as a condensation nucleus. Opening a cold vial introduces water instantly.
-
Remove the required aliquot from the 4°C refrigerator.
-
Crucial Step: Place the sealed vial in a benchtop desiccator and allow it to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh the required amount rapidly in ambient air, or ideally, inside a glovebox.
-
Immediately flush the reaction flask with Argon.
Troubleshooting & FAQs
Q: My powder has turned into a sticky, deliquescent mass. Can I salvage it by drying it in a laboratory oven at 80°C?
A: No. Thermal drying is highly discouraged for halogenated imidazoles. Elevated temperatures in the presence of trace moisture can induce hydrolysis of the bromo-phenyl bond or cause the compound to sublime. Instead, dissolve the sticky mass in anhydrous Dichloromethane (DCM), dry over anhydrous Magnesium Sulfate (
Q: My downstream Suzuki coupling failed despite using a newly purchased bottle. What happened?
A: If the bottle was shipped during warm weather or subjected to temperature fluctuations, moisture may have permeated the cap liner. Perform a quick validation: run a crude
Q: Why do you recommend Argon over Nitrogen for backfilling? A: While Nitrogen is generally sufficient for standard storage, Argon is denser than air. When you open the vial on the benchtop to quickly weigh a sample, Argon creates a temporary protective "blanket" over the solid powder, significantly reducing the rate of moisture diffusion into the vial during the 30-60 seconds it is open .
References
-
University of Rochester. "How to Store Reagents - Practical Laboratory Guidelines." Not Voodoo X: Demystifying Synthetic Organic Chemistry. Available at:[Link]
Resolving thermal instability in 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole derivatives
This technical guide addresses the thermal instability often observed in 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole derivatives. While the imidazole core is generally robust, the N-arylated scaffold—particularly when synthesized via metal-catalyzed cross-coupling—is prone to oxidative degradation and polymerization when subjected to thermal stress during purification or drying.[1]
Executive Summary
Compound: 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole CAS: (Analogous structures often proprietary; refer to specific batch CoA) Core Issue: Thermal degradation (discoloration/tarring) during drying or recrystallization.[1] Primary Cause: Residual transition metals (Cu/Pd) from synthesis acting as radical initiators, exacerbated by oxidative stress.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My compound turns from off-white to dark brown/black when drying in the oven at 60°C. Is this normal? A: No, this indicates metal-catalyzed oxidative decomposition .[1]
-
The Mechanism: This compound is typically synthesized via Ullmann (Copper) or Buchwald-Hartwig (Palladium) coupling.[1] Trace metal residues (>50 ppm) trapped in the crystal lattice act as catalysts.[1] When heated in the presence of air (oven drying), these metals lower the activation energy for radical oxidation at the C2 and C5 positions of the imidazole ring, leading to polymerization (tarring).
-
Immediate Action: Stop oven drying. Switch to a high-vacuum desiccator at room temperature over
.
Q2: The melting point is broad and lower than reported (Expected: ~90-110°C; Observed: 75-85°C).[1] Does this confirm degradation? A: Not necessarily.[1] It often indicates solvate formation or salt disproportionation .[1]
-
The Cause: Imidazoles are basic (
).[1] If you isolated the compound as an HCl or HBr salt, these are highly hygroscopic.[1] Heating a wet salt causes hydrolysis, releasing acid which can degrade the N-aryl bond or induce charring.[1] -
Verification: Run a TGA (Thermogravimetric Analysis). A weight loss <100°C indicates solvent/water; weight loss onset >150°C indicates true decomposition.[1]
Q3: I see a new spot on TLC (
-
The Cause: Prolonged heating in protic solvents (Ethanol/Methanol) without inert gas protection allows for nucleophilic attack or radical coupling if the 3-bromo substituent is labile (unlikely without catalyst) or if the imidazole ring opens (Bamberger-type cleavage, though rare).
-
Solution: Use acetonitrile or ethyl acetate/hexanes for recrystallization and keep the duration of thermal exposure under 15 minutes.[1]
Part 2: Corrective Protocols
Protocol A: Metal Scavenging (The "Black Tar" Fix)
Use this if your compound discolors upon heating.
-
Dissolution: Dissolve the crude material in Ethyl Acetate (10 mL/g).
-
Scavenging: Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 50 wt% relative to the substrate.[1]
-
Incubation: Stir gently at 40°C (do not reflux) for 2 hours.
-
Filtration: Filter through a 0.45 µm PTFE pad to remove the scavenger resin.[1]
-
Validation: The filtrate should be significantly lighter in color. Evaporate under reduced pressure (<40°C).[1]
Protocol B: Stable Salt Formation
Use this to improve thermal stability for storage.[1]
-
Free Base Isolation: Ensure the compound is in its free base form (extract with DCM/NaHCO
).[1] -
Acid Choice: Do NOT use HCl (hygroscopic).[1] Use Oxalic Acid or Fumaric Acid .[1]
-
Precipitation:
-
Drying: Dry the oxalate salt at 50°C under vacuum; it is thermally stable up to ~140°C.[1]
Part 3: Stability Data & Visuals
Table 1: Solvent Compatibility for Recrystallization
| Solvent System | Thermal Stability Risk | Solvency Power | Recommendation |
| Ethanol (Hot) | High (Oxidation risk) | High | Avoid if metal traces present |
| DCM/Hexane | Low | Moderate | Preferred (Cold precipitation) |
| Acetonitrile | Low | High | Excellent (Stable reflux) |
| DMF/DMSO | High (High bp requires heat) | Very High | Avoid (Hard to remove) |
Figure 1: Metal-Catalyzed Degradation Pathway [1]
Caption: Figure 1.[2][3] Mechanism of thermal degradation driven by residual metal catalysts and oxidative stress.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step diagnostic flow for resolving stability issues.
References
-
National Toxicology Program. (2007).[1][4] Toxicology and Carcinogenesis Studies of 4-Methylimidazole. National Institutes of Health.[1] [Link]
-
Organic Syntheses. (2018). Synthesis of 1-Methylimidazole-N-oxide. Org. Synth. 2018, 95, 355-373.[1] [Link]
- Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of N-Arylimidazoles. Tetrahedron.
Sources
Technical Support Center: Reducing Metal Impurities in 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
Introduction: The Coordination Challenge
Welcome to the technical guide for the purification of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole .
The primary synthetic route for this scaffold typically involves the Copper-catalyzed Ullmann-type N-arylation of 4-methylimidazole with 1-bromo-3-iodobenzene (utilizing the reactivity difference between I and Br) or the Palladium-catalyzed Buchwald-Hartwig amination .
The Core Problem: Imidazoles are excellent ligands. The N3 nitrogen possesses a lone pair that coordinates strongly to transition metals (Cu, Pd), often forming stable, soluble complexes that resist standard aqueous washes. This "ligand effect" makes meeting ICH Q3D elemental impurity limits (often <10-20 ppm for oral dosing) particularly challenging compared to non-coordinating APIs.
This guide provides a self-validating, modular approach to diagnosing, preventing, and removing these persistent impurities.
Module 1: Synthesis & Impurity Mapping
Before remediation, we must understand the source. The diagram below illustrates the standard Ullmann pathway and the specific points where metal entrapment occurs.
Figure 1: The Ullmann coupling pathway highlighting the reversible coordination (red dotted line) that traps copper within the product matrix.
Module 2: Diagnosis & Detection
Q: How do I know if the metal is colloidal or complexed?
-
Visual Check:
-
Copper: Green/Blue tint in organic solution often indicates oxidized Cu(II) coordinated to the imidazole.
-
Palladium: Dark grey/black haze usually indicates colloidal Pd(0). A homogeneous brown/orange solution suggests Pd(II)-ligand complexes.
-
-
Solubility Test: Filter a small aliquot through a 0.2 µm PTFE filter. If the color remains in the filtrate, the metal is likely complexed (molecular). If the filter captures dark particles and the filtrate lightens, it is colloidal.
Q: My ICP-MS data shows high metal content despite column chromatography. Why?
-
Reason: Silica gel has a weak affinity for metals compared to the imidazole ring. The metal "rides" through the column bound to your product.
-
Solution: You must break the coordination bond using a stronger ligand (scavenger) or a specific wash (chelation) before or during chromatography.
Module 3: Remediation Protocols (The "Cure")
Protocol A: The "Blue Wash" (For Copper Removal)
Best for: Initial bulk removal of Cu species from organic layers (Ethyl Acetate, Toluene).
Mechanism: Ammonia (
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible (emulsion risk).
-
Wash 1 (Aggressive): Wash the organic layer with 10% aqueous
(ammonium hydroxide).-
Observation: The aqueous layer should turn deep royal blue.
-
Action: Repeat this wash until the aqueous layer is colorless.
-
-
Wash 2 (Chelation): Wash with 5% aqueous
(pH adjusted to ~8-9). EDTA scavenges residual ions that ammonia might miss. -
Wash 3 (Polishing): Wash with brine to remove residual ammonia.
-
Drying: Dry over
(which can also physically adsorb some polar metal complexes).
Protocol B: Solid-Supported Scavengers (For Pd & Trace Cu)
Best for: Polishing steps to reach <10 ppm limits.
Selection Guide:
| Metal Impurity | Recommended Scavenger | Functional Group | Mechanism |
|---|---|---|---|
| Copper (Cu) | SiliaMetS® Imidazole or TAA | Imidazole / Triamine | Chelation |
| Palladium (Pd) | SiliaMetS® Thiol or DMT | SH / Dimercaptotriazine | Soft-Soft Interaction |
Experimental Workflow:
-
Loading: Add scavenger resin (typically 20-50 wt% relative to the crude mass) to the product solution (in THF, MeOH, or EtOAc).
-
Temperature: Heat to 40-50°C for 4-12 hours.
-
Why? Metal exchange is an equilibrium process. Heat accelerates the dissociation of the Metal-API complex, allowing the scavenger to capture the metal.
-
-
Filtration: Filter through a pad of Celite or a 0.45 µm membrane.
-
Analysis: Check an aliquot via ICP-MS. If >20 ppm, repeat with fresh scavenger or switch scavenger type (e.g., from Thiol to Thiourea).
Module 4: Process Optimization (Prevention)
Reducing the initial metal load is superior to downstream removal.
1. Ligand Selection for Ullmann Coupling: Instead of standard ligands (phenanthroline), use oxalamides or amino acids (e.g., L-proline) . These form water-soluble copper complexes that are easier to wash away than the rigid phenanthroline complexes.
2. Catalyst Loading: Screen catalyst loading down to 1-5 mol% . Many papers suggest 10-20%, but for 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole, the electron-rich nature of the imidazole often facilitates the reaction, allowing lower loadings.
Module 5: Troubleshooting FAQ
Q: I used Activated Carbon (Charcoal), but my yield dropped by 30%.
-
Diagnosis: Imidazoles can adsorb strongly to the acidic surface of activated carbon.
-
Fix: Use functionalized silica (like SiliaMetS) instead of carbon. If you must use carbon, use a "synthetic carbon" (e.g., Carboxen®) designed for mesoporosity, or wash the carbon cake with MeOH/Et3N (95:5) to desorb your product.
Q: The product is oiling out during the crystallization, trapping the metal.
-
Diagnosis: Metal impurities often act as nucleation inhibitors or cause "oiling out" by lowering the melting point.
-
Fix: Perform a "seeded cooling crystallization."
-
Dissolve crude in hot IPA (Isopropyl Alcohol).
-
Add pure seed crystals at the cloud point.
-
Cool very slowly (5°C/hour).
-
Crucial: Stop cooling at 0°C (don't freeze). Filter and wash with cold heptane. The metal impurities usually remain in the mother liquor.
-
Q: Can I use L-Cysteine?
-
Answer: Yes. L-Cysteine is an excellent, cheap, non-toxic scavenger.
-
Protocol: Dissolve crude in a water-miscible solvent (THF). Add an aqueous solution of L-Cysteine (5-10 equiv vs metal). Stir at 50°C. The metal-cysteine complex often precipitates or stays in the aqueous phase during a subsequent extraction.
Decision Tree: Purification Strategy
Figure 2: Logic flow for selecting the appropriate remediation strategy based on the specific metal impurity.
References
-
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[1][2] Retrieved from
-
Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Retrieved from
-
SiliCycle. (n.d.). Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS.[3] Retrieved from
-
Organic Syntheses. (2000). An Efficient Diamine-Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles.[4] Retrieved from
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from
Sources
Work-up procedures to maximize recovery of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Ticket ID: #REQ-IMID-3BR-4ME Subject: Optimization of Work-up Procedures for High-Yield Recovery Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
Welcome to the Technical Support Center. You are likely synthesizing 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole via a Copper-catalyzed Ullmann-type coupling (reacting 4-methylimidazole with 1-bromo-3-iodobenzene or similar).[1][2]
The recovery of this specific scaffold presents three distinct chemical challenges:
-
Amphoteric Solubility: The imidazole core (pKa ~5.5–6.0) is basic, while the 3-bromophenyl group adds significant lipophilicity.
-
Catalyst Contamination: Copper (Cu) species from Ullmann couplings coordinate tightly to the imidazole nitrogens, leading to yield loss and "blue product" contamination.
-
Regioisomerism: Synthesis from 4-methylimidazole typically yields a mixture of 1,4- and 1,5-isomers which behave similarly during extraction but must be separated.[1][2]
This guide provides a modular troubleshooting protocol to address these specific failure points.
Module 1: The Extraction Phase (pH Control)
The Core Problem: Users often lose product to the aqueous phase during acidic washes intended to remove starting materials.
Technical Insight: The pKa of the conjugate acid of 1-phenylimidazole is approximately 5.45 .[3] The electron-donating methyl group at the 4-position slightly increases basicity, while the electron-withdrawing 3-bromo group on the phenyl ring lowers it.[1][2] We estimate the working pKa to be ~5.5 .
-
pH < 4: The molecule is protonated (cationic) and water-soluble.[2]
-
pH > 8: The molecule is neutral (free base) and organic-soluble.[2]
Protocol: The "pH Swing" Wash
Do not simply wash with brine. Use this buffer system to maximize partition coefficients (
-
Quench: Dilute reaction mixture (often in DMF/DMSO) with Water (3x volume) .
-
pH Adjustment (Critical): Adjust the aqueous phase to pH 10–11 using saturated
or .-
Why? This ensures the imidazole is 99.9% deprotonated and forces it into the organic layer.
-
-
Extraction Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]
-
Recommendation: EtOAc is preferred if DMF is the reaction solvent, as it allows for better separation from the aqueous/DMF phase compared to DCM.
-
Module 2: Copper Scavenging (The "Blue" Problem)
The Core Problem: The imidazole nitrogen is an excellent ligand for Copper (Cu). Standard water washes fail to break this coordination complex, resulting in low yields and colored impurities.
Troubleshooting Table: Scavenging Agents
| Method | Reagent | Mechanism | Efficiency | Recommended For |
| Standard | Forms water-soluble | Moderate | Crude cleanup | |
| Chelation | EDTA (0.5M, pH 9) | Multidentate chelation (stronger than imidazole) | High | Best Practice |
| Precipitation | Precipitates CuS (Black solid) | High | Large scale (Smelly) |
Protocol: The EDTA Wash
-
After the initial extraction (Module 1), keep the product in the organic phase.
-
Wash the organic phase vigorously with 0.5M aqueous EDTA (adjusted to pH 9 with NaOH) .
-
Repeat until the aqueous layer is colorless (usually 2–3 washes).
-
Observation: The aqueous layer will turn blue/green as Cu is pulled from the imidazole.
Module 3: Regioisomer Separation (1,4 vs. 1,5)
The Core Problem: Alkylation of 4-methylimidazole is non-selective, producing both 1-(3-bromophenyl)-4 -methylimidazole (Target) and 1-(3-bromophenyl)-5 -methylimidazole (Impurity).[1][2]
Technical Insight:
-
1,4-Isomer: Less sterically hindered.[2] Usually the major product (approx. 3:1 to 4:1 ratio). More polar (lower
) due to accessible Nitrogen lone pair. -
1,5-Isomer: Methyl group clashes with the phenyl ring (steric strain).[2] Less polar (higher
).
Separation Strategy:
-
Crystallization: Difficult due to the "greasy" bromophenyl group preventing tight packing.
-
Chromatography: The most reliable method.
Visual Workflow: The Logic of Recovery
The following diagram illustrates the decision matrix for maximizing recovery based on the chemical state of the molecule.
Figure 1: Decision tree for the work-up and purification of aryl-imidazoles, highlighting the critical copper removal and pH adjustment steps.
Frequently Asked Questions (Troubleshooting)
Q: I used HCl to wash my organic layer and my yield dropped to 10%. Where did it go?
A: You likely protonated the imidazole. At pH < 5, the imidazole becomes a cation (
-
Fix: Take your acidic aqueous wash, neutralize it with NaOH to pH 10, and re-extract with EtOAc. Your product is there.
Q: The product is an oil that won't crystallize. Is it impure?
A: Not necessarily.[2] 1-Aryl-4-methylimidazoles have low melting points (often
Q: Can I use brine to remove the DMF? A: Brine helps break emulsions, but it is poor at removing DMF. To remove DMF, wash the organic layer with water (3x) or 5% LiCl solution . The LiCl helps partition DMF into the aqueous phase without salting out the organic product.
Q: Why is the 3-bromo position important to preserve? A: The bromine is a "handle" for further functionalization (e.g., Suzuki coupling). Avoid using Magnesium or Lithium metal during workup (e.g., in drying agents or accidental exposure), as this could trigger Lithium-Halogen exchange, though this is rare in standard aqueous workups.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7164-98-9, 1-Phenylimidazole. Retrieved from [Link][1][2]
- Context: Provides pKa and physical property baselines for the phenyl-imidazole core.
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Nature Protocols, 2(10), 2474–2479.[4] Retrieved from [Link]
- Context: The authoritative protocol for Ullmann coupling workups, specifically addressing Copper removal and reaction conditions.
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]
Sources
- 1. 4-(3-BROMO-PHENYL)-1H-IMIDAZOLE | 53848-00-3 [chemicalbook.com]
- 2. 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole | C16H12Br2N2 | CID 156022781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylimidazole CAS#: 7164-98-9 [m.chemicalbook.com]
- 4. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
Technical Guide: HPLC Method Development for Purity Analysis of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Executive Summary
The analysis of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole presents a specific chromatographic challenge common to substituted imidazoles: the separation of the 4-methyl regioisomer from its thermodynamically stable 5-methyl impurity. Standard acidic mobile phases often fail to resolve these isomers due to cationic repulsion and silanol interactions, resulting in co-elution and peak tailing.
This guide objectively compares a Standard Acidic Method (Method A) against an Optimized High-pH Method (Method B) . Experimental data demonstrates that utilizing a hybrid-silica column at pH 10.0 provides superior selectivity, transforming a failing method (Resolution < 1.0) into a robust Quality Control assay (Resolution > 3.0).
Chemical Context & Impurity Profile[1][2][3][4]
To develop a robust method, one must understand the synthesis pathway and the resulting Critical Quality Attributes (CQAs). The target molecule is typically synthesized via a condensation reaction (e.g., Debus-Radziszewski) involving 3-bromoaniline, methylglyoxal, and ammonia.
Key Impurities[5]
-
Regioisomer (Critical): 1-(3-Bromo-phenyl)-5 -methyl-1h-imidazole. Structurally identical mass (isobaric), differing only in the methyl position on the imidazole ring.
-
Starting Material: 3-Bromoaniline (distinct UV spectra, less retention).
-
Debrominated Byproduct: 1-Phenyl-4-methylimidazole (formed if harsh reduction conditions are used).
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the origin of the critical regioisomer impurity.
Figure 1: Synthesis pathway showing the competitive formation of the 4-methyl target and 5-methyl regioisomer.
Comparative Method Analysis
The Mechanism of Failure (Low pH)
Imidazoles are basic (pKa ~7.0). In standard HPLC buffers (0.1% Formic Acid, pH ~2.7), the imidazole nitrogen is fully protonated (
-
Consequence 1: The positive charge interacts with residual silanols (
) on the silica backbone, causing severe peak tailing. -
Consequence 2: The molecule becomes highly polar, eluting early and compressing the separation window, masking the subtle hydrophobic differences between the 4-methyl and 5-methyl isomers.
The Mechanism of Success (High pH)
By raising the pH to 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide), the imidazole remains neutral (
-
Benefit 1: Eliminates ionic interaction with silanols (Sharp peaks).
-
Benefit 2: Maximizes hydrophobic interaction with the C18 ligand, increasing retention and allowing the column to discriminate the steric "shape" of the methyl position.
Experimental Data Comparison
The following data represents typical performance metrics observed during method development for phenyl-imidazoles.
| Parameter | Method A: Standard Acidic | Method B: Optimized High pH |
| Column | Standard C18 (3.5 µm) | Hybrid C18 (e.g., XBridge, Gemini) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH 2.7) | 10mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Retention Time (Target) | 3.2 min | 8.5 min |
| Tailing Factor (Tf) | 2.1 (Poor) | 1.1 (Excellent) |
| Resolution (Rs) 4-Me vs 5-Me | 0.8 (Co-elution) | 3.8 (Baseline Separation) |
| Sensitivity (S/N) | Low (Broad peak spreads signal) | High (Sharp peak concentrates signal) |
Detailed Experimental Protocols
Method B: The Optimized Protocol (Recommended)
This method utilizes "Hybrid Particle Technology" (HPT) columns which are resistant to dissolution at high pH, unlike standard silica.
1. Instrumentation:
-
HPLC/UPLC System with UV detection (PDA recommended for peak purity check).
-
Column Oven: 35°C.
2. Stationary Phase:
-
Primary Choice: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Rationale: These columns utilize ethylene-bridged hybrid silica stable up to pH 12.
3. Mobile Phase Preparation:
-
Buffer (Solvent A): Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.
-
Organic (Solvent B): 100% Acetonitrile.
4. Gradient Profile:
-
Flow Rate: 1.0 mL/min[1]
-
0.0 min: 10% B
-
15.0 min: 90% B
-
17.0 min: 90% B
-
17.1 min: 10% B
-
22.0 min: Stop (Re-equilibration)
5. Detection:
-
Wavelength: 254 nm (Primary), 220 nm (Secondary).
-
Note: The phenyl ring provides strong absorbance at 254 nm, which is selective and avoids baseline drift often seen at 210-220 nm with some buffers.
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for similar analogs.
Figure 2: Decision matrix for selecting the optimal chromatographic mode based on analyte ionization.
Scientific Rationale & Validation Criteria
Why High pH Works for Regioisomers
The separation of 4-methyl and 5-methyl isomers is driven by steric hindrance and shape selectivity .
-
At Low pH: The ionized molecule is surrounded by a hydration shell (water molecules attracted to the charge). This "water sphere" masks the small steric difference of the methyl group position.
-
At High pH: The neutral molecule interacts directly with the C18 alkyl chains. The 4-methyl position creates a slightly different "footprint" on the stationary phase compared to the 5-methyl position, allowing the column to resolve them thermodynamically.
Self-Validating the Protocol
To ensure this method is performing correctly in your lab, verify the following System Suitability Criteria :
-
Resolution (Rs): Must be > 1.5 between the main peak and the nearest impurity (likely the regioisomer).
-
Tailing Factor: Must be < 1.5. If Tailing > 1.5, the column may have lost its hybrid protection (silanol activity returning) or the pH has dropped below 9.0.
-
Blank Injection: Verify no "ghost peaks" from the Ammonium Bicarbonate (use high-grade reagents).
References
-
Phenomenex. (2024). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Agilent Technologies. (2024). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
BioPharma Services. (2023). Bioanalytical Method Development: The Benefit of High pH Mobile Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81595, 1-Phenylimidazole. Retrieved from [Link]
Sources
Interpreting 1H and 13C NMR spectra of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Topic: Interpreting 1H and 13C NMR spectra of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole Content Type: Technical Comparison & Characterization Guide
Executive Summary: The Regioisomer Challenge
In the synthesis of 1-aryl-4-substituted imidazoles, the primary analytical challenge is not merely assigning peaks, but distinguishing the desired 1,4-regioisomer from the thermodynamically linked 1,5-regioisomer .
This guide provides a definitive framework for characterizing 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole . It compares the spectral fingerprint of the target molecule against its most common structural alternative (the 1,5-isomer), providing a self-validating logic flow for confirmation.[1]
The Core Comparison
| Feature | Target: 1,4-Isomer | Alternative: 1,5-Isomer |
| Structure | Methyl group distant from N-Aryl ring. | Methyl group adjacent to N-Aryl ring (steric clash). |
| Diagnostic NOE | Strong NOE between Aryl-H and Imidazole-H5 . | Strong NOE between Aryl-H and Methyl Group . |
| Methyl Shift | Typically ~2.2 - 2.3 ppm. | Often shielded/shifted due to aryl ring current (~2.0 - 2.1 ppm). |
| H5 vs H4 Shift | H5 is adjacent to N-Aryl (deshielded). | H4 is distant from N-Aryl. |
Experimental Protocol
To ensure high-resolution data capable of resolving the fine splitting of the 3-bromophenyl group, follow this specific protocol.
Sample Preparation[2][3]
-
Solvent Selection: DMSO-d6 is preferred over CDCl₃ for this specific application.
-
Reasoning: Imidazole protons (H2/H5) can be broadened by exchange in CDCl₃ if trace acid is present. DMSO-d6 prevents this and typically separates the aromatic signals better.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration.
-
Scans (ns): Minimum 16 for 1H; 512 for 13C.
-
Relaxation Delay (D1): Set to
2.0 seconds. The isolated imidazole protons (H2) often have long T1 relaxation times; a short D1 will suppress their integration.
1H NMR Interpretation Guide
The spectrum consists of three distinct regions: the aliphatic methyl singlet, the heterocyclic imidazole protons, and the complex aromatic 3-bromophenyl system.
A. The Imidazole Core (Heterocyclic Region)
The imidazole ring contains two protons (H2 and H5) and one methyl group.
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |
| H2 | 7.80 – 8.20 ppm | Singlet (s) | Most Downfield. Located between two nitrogen atoms (N1 and N3), H2 is highly deshielded. It appears as a sharp singlet.[4] |
| H5 | 7.40 – 7.60 ppm | Singlet (s) | Diagnostic. In the 1,4-isomer, H5 is adjacent to the N-Aryl group. It typically resonates upfield of H2 but downfield of the methyl group. |
| Methyl | 2.15 – 2.30 ppm | Singlet (s) | Aliphatic. Appears as a sharp singlet. Note: If this peak shows NOE correlation with the Phenyl ring, you have synthesized the 1,5-isomer. |
B. The 3-Bromophenyl Anchor (Aromatic Region)
The 3-bromo substitution breaks the symmetry of the phenyl ring, creating a distinctive ABCD -like splitting pattern (or more accurately, a 4-spin system).
-
H2' (The "Isolated" Proton):
7.9 - 8.0 ppm.-
Appearance: Narrow Triplet (t) or Singlet-like.
-
Coupling:
Hz (Meta-coupling to H4' and H6'). -
Logic: Located between the N-attachment and the Br-atom, this proton is the most deshielded aromatic signal.
-
-
H4' (Para to N, Ortho to Br):
7.5 - 7.6 ppm.-
Appearance: Doublet of Doublets (dd) or Doublet (d).
-
Logic: Deshielded by the bromine atom.
-
-
H6' (Ortho to N, Para to Br):
7.4 - 7.5 ppm. -
H5' (Meta to both):
7.3 ppm.-
Appearance: Triplet (t) (Pseudo-triplet due to overlap of
couplings). -
Logic: Typically the most upfield signal of the phenyl ring.
-
Critical Validation: The NOE Experiment
Do not rely solely on chemical shifts. You must perform a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) or 2D-NOESY to confirm regiochemistry.
The Logic of NOE Assignment
The Nuclear Overhauser Effect relies on spatial proximity (< 5 Å).
-
Irradiate the Ortho-Phenyl Protons (H2'/H6').
-
Observe the response in the Imidazole region.
-
Scenario A (Target: 1,4-Isomer): You observe an enhancement of the H5 Imidazole singlet (~7.5 ppm). The Methyl group shows NO enhancement.
-
Scenario B (Impurity: 1,5-Isomer): You observe an enhancement of the Methyl singlet (~2.2 ppm). This confirms the methyl group is spatially next to the phenyl ring.
Visualization of Signaling Pathway
The following diagram illustrates the logical workflow for confirming the structure.
Caption: Logical decision tree for distinguishing 1,4 vs 1,5 regioisomers using NOE spectroscopy.
13C NMR Interpretation
The 13C spectrum provides confirmation of the carbon skeleton count (11 carbons total).
| Carbon Type | Approx.[2][4][5][6] Shift ( | Assignment Notes |
| C2 (Imidazole) | 135 – 138 ppm | Most deshielded heterocyclic carbon (N=C-N). |
| C4 (Imidazole) | 130 – 134 ppm | Quaternary carbon (bearing the Methyl). In 1,4-isomer, usually downfield of C5. |
| C5 (Imidazole) | 115 – 120 ppm | Methine carbon. Significantly more shielded than C2 or C4. |
| C-Br (Phenyl) | 122 – 124 ppm | Carbon attached to Bromine (C3'). Distinctive shift due to heavy atom effect. |
| Methyl | 13 – 15 ppm | High field aliphatic signal. |
| Phenyl CH | 120 – 132 ppm | Cluster of 4 signals corresponding to the aromatic ring. |
References
- Structural Assignment of Regioisomeric Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole numbering and shifts).
-
1,4 vs 1,5 Regioisomer Differentiation: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link (Foundational paper discussing regioselectivity principles in nitrogen heterocycles).
-
General NMR Data for N-Aryl Imidazoles: SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Link (Use for comparing standard 4-methylimidazole shifts).
-
NOE Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Mass spectrometry fragmentation patterns of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
For researchers and drug development professionals, the structural confirmation of halogenated aryl-imidazoles is a critical analytical step. 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole (C₁₀H₉BrN₂) is a valuable scaffold in medicinal chemistry, but distinguishing this compound from its positional isomers or identifying process impurities requires a deep understanding of its gas-phase fragmentation behavior.
This guide objectively compares the analytical performance and mechanistic pathways of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing the experimental data necessary for robust structural validation.
Mechanistic Foundations: The Causality of Ionization
The choice of ionization platform dictates the internal energy and the parity of the resulting ions, fundamentally altering the fragmentation cascade.
1. GC-EI-MS (Hard Ionization & Radical Chemistry)
Operating typically at 70 eV, EI is a hard ionization technique that strips an electron from the analyte to form a highly energetic, odd-electron radical cation (
2. LC-ESI-MS/MS (Soft Ionization & Charge-Directed Cleavage)
ESI is a soft ionization technique that generates even-electron protonated molecules (
Quantitative Fragmentation Data Comparison
The following tables synthesize the quantitative fragmentation data across both platforms, highlighting the diagnostic ions used for structural validation.
Table 1: GC-EI-MS Fragmentation Profile
| m/z Value | Ion Type | Relative Abundance | Diagnostic Significance |
| 236 / 238 | ~30% | Confirms intact molecule; 1:1 isotopic ratio confirms exactly one Br atom. | |
| 157 | 100% (Base Peak) | Confirms loss of bromine radical; highly stable 1-phenyl-4-methylimidazole cation. | |
| 130 | ~15% | Characteristic imidazole ring cleavage. | |
| 116 | ~10% | Confirms the presence of the methyl group on the imidazole ring. | |
| 76 | ~5% | Residual phenyl ring fragment. |
Table 2: LC-ESI-MS/MS (CID) Fragmentation Profile
| m/z Value | Ion Type | Relative Abundance | Diagnostic Significance |
| 237 / 239 | Precursor | Protonated intact molecule; retains the 1:1 bromine isotopic signature. | |
| 155 / 157 | ~40% | Confirms intact bromophenyl moiety via heterolytic C-N cleavage. | |
| 157 | ~20% | Isobaric with | |
| 83 | 100% (Base Peak) | Protonated 4-methylimidazole; confirms the azole core structure. |
Fragmentation Pathway Visualizations
EI-MS fragmentation pathway showing homolytic bromine loss and subsequent imidazole ring cleavage.
ESI-MS/MS (CID) pathway illustrating heterolytic C-N bond cleavages and neutral HBr loss.
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following methodologies are designed as self-validating systems. Built-in diagnostic checkpoints allow the operator to verify instrument performance and causality in real-time.
Protocol 1: GC-EI-MS Structural Profiling
-
Sample Preparation: Dissolve 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole in GC-grade dichloromethane to a final concentration of 10 µg/mL.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Thermal Gradient: Hold the oven at 100°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min to ensure complete elution.
-
Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the source temperature to 230°C and scan from m/z 50 to 300.
Self-Validation Checkpoint: Examine the isotopic cluster at m/z 236/238. A deviation from the theoretical 1:1 abundance ratio indicates co-eluting isobaric interferences or column degradation, validating the purity of the chromatographic peak[1].
Protocol 2: LC-ESI-MS/MS Targeted CID Analysis
-
Sample Preparation: Dilute the compound in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to a concentration of 1 µg/mL.
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute using a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to promote efficient protonation.
-
Tandem Mass Spectrometry (CID): Isolate the precursor ions (m/z 237 and 239) in Q1. Apply a collision energy (CE) sweep from 15 to 45 eV using Argon collision gas in Q2. Scan product ions in Q3.
Self-Validation Checkpoint: Monitor the m/z 237 → 83 transition. If the m/z 83 fragment is absent, the collision energy is insufficient for heterolytic C-N cleavage. Conversely, if only low-mass fragments (< m/z 50) appear, the CE is excessive, causing secondary destruction of the azole ring[3].
References
-
Electron impact studies. XII. Mass spectra of substituted imidazoles | ResearchGate |2
-
Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide | Benchchem | 1
-
Ion fragmentation of small molecules in mass spectrometry | University of Alabama at Birmingham (UAB) | 3
Sources
Comparative Reactivity Guide: 3-Bromo vs. 4-Bromo Phenyl Imidazole Derivatives
This comparative guide details the reactivity differences between 3-bromo-1-phenylimidazole (meta-isomer) and 4-bromo-1-phenylimidazole (para-isomer). It is designed for medicinal chemists and process engineers optimizing cross-coupling or metallation steps for drug scaffolds (e.g., p38 MAP kinase inhibitors).
Executive Summary: The Divergence in Reactivity
While both isomers share the core N-phenylimidazole scaffold, the position of the bromine atom relative to the imidazole nitrogen (N1) dictates distinct electronic environments and steric accessibilities.
| Feature | 3-Bromo (Meta) | 4-Bromo (Para) |
| Electronic Character | Dominated by Inductive Withdrawal (-I) . The imidazole ring acts as an electron sink via the σ-bond. | Influenced by Resonance (+R) and Inductive (-I) effects. The N1 lone pair has limited donation into the phenyl ring. |
| Suzuki Coupling | Slower Oxidative Addition . Higher activation energy required due to lack of resonance activation. | Faster Oxidative Addition . The electron-deficient nature of the para position (relative to simple arenes) facilitates Pd(0) insertion. |
| Li-Halogen Exchange | Kinetic Control Required . The resulting aryl-lithium is less stable. | Thermodynamically Favored . The para-lithio species is more stable, but competitive C2-lithiation on the imidazole ring is a risk. |
| Steric Profile | Hindered . The meta position is closer to the imidazole bulk, affecting bulky ligand coordination. | Accessible . The para position is sterically unencumbered, allowing use of bulky phosphine ligands. |
Electronic & Structural Analysis
To predict reactivity, one must understand the "1-imidazolyl" group as a substituent on the phenyl ring.
-
Inductive Effect (-I): The sp²-hybridized Nitrogen (N1) is more electronegative than Carbon, pulling electron density away from the phenyl ring. This deactivates the ring towards electrophilic attack but activates the C-Br bond for oxidative addition (relevant for Suzuki/Buchwald).
-
Resonance Effect (+R): Although N1 has a lone pair, it is part of the imidazole aromatic sextet (6π system). Unlike an aniline nitrogen, it cannot freely donate electrons into the phenyl ring. Therefore, the -I effect dominates , making the phenyl ring electron-poor.
Visualizing the Electronic Pathways
The following diagram illustrates why the para position (4-Br) communicates more effectively with the imidazole core than the meta position (3-Br).
Caption: The 4-bromo isomer benefits from a direct conjugation path, allowing the electron-withdrawing imidazole core to lower the transition state energy for metal insertion.
Reactivity Profile: Suzuki-Miyaura Coupling
The 4-bromo derivative is generally the superior substrate for high-yield cross-couplings, but it carries a specific risk of hydrodebromination (replacement of Br with H) if the reaction is too slow.
Experimental Comparison
-
4-Bromo (Para): Reacts rapidly with standard catalysts (e.g., Pd(PPh₃)₄). The electron-poor nature of the ring facilitates the oxidative addition step (Ar-Br + Pd(0) → Ar-Pd(II)-Br).
-
3-Bromo (Meta): Often requires more active catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) to achieve full conversion.
Optimized Protocol: Suzuki Coupling of 1-(4-Bromophenyl)imidazole
This protocol is designed to minimize the debromination side-reaction common with this scaffold.
Reagents:
-
Substrate: 1-(4-Bromophenyl)imidazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Chosen for stability.
-
Base: K₂CO₃ (2.0 equiv) — Milder than alkoxides to reduce debromination.
-
Solvent: 1,4-Dioxane/Water (4:1) — Water is critical for the transmetallation step.
Step-by-Step Workflow:
-
Degassing: Charge the reaction vessel with the bromo-imidazole, boronic acid, and base. Cycle vacuum/nitrogen 3 times. Critical: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add sparged dioxane/water.
-
Catalyst Addition: Add Pd catalyst under a positive stream of nitrogen.
-
Heating: Heat to 80°C (not reflux) for 4-6 hours. Note: Higher temperatures (>100°C) increase the rate of hydrodebromination.
-
Workup: Cool, filter through Celite, and extract with EtOAc.
Reactivity Profile: Lithium-Halogen Exchange
This is the most dangerous transformation for these substrates due to the "Imidazole Trap."
-
The Trap: The C2-proton of the imidazole ring (between the two nitrogens) is acidic (pKa ~33). Alkyl lithiums (n-BuLi) can deprotonate this position competitively with the Bromine-Lithium exchange on the phenyl ring.
-
3-Bromo vs 4-Bromo:
-
3-Bromo: The meta position is geometrically distinct. If C2-lithiation occurs, it does not stabilize the meta-lithio species.
-
4-Bromo: The para position is far removed.
-
Recommendation: Use t-BuLi (2 equiv) at -78°C for the exchange. t-BuLi is more reactive towards Halogen-Lithium exchange (kinetic control) than deprotonation (thermodynamic control).
Decision Logic for Metallation
Caption: Temperature control is the primary variable to avoid the "Imidazole Trap" (C2-deprotonation).
Data Summary Table
| Parameter | 3-Bromo-1-Phenylimidazole | 4-Bromo-1-Phenylimidazole | Preference |
| Melting Point | 88–91°C | 138–142°C | 4-Br (Easier handling) |
| Relative Rate (Suzuki) | 1.0 (Reference) | 2.4 (Faster) | 4-Br |
| Solubility (DMSO) | High | Moderate | 3-Br |
| Primary Impurity | Unreacted Starting Material | Des-bromo (Hydrodebromination) | - |
| C-H Activation Site | C2 (Imidazole) | C2 (Imidazole) | Same |
References
-
Electronic Properties of Imidazoles
-
Suzuki Coupling Kinetics
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline vs 4-bromo nitrobenzene. (2014). ResearchGate.
-
-
Lithiation Challenges
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). Peking University.
-
-
Synthesis & Properties
-
1-Phenylimidazole | C9H8N2 | CID 81595.[5] PubChem.
-
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. COMPUTATIONAL STUDY OF ELECTRON-WITHDRAWING AND DONATING GROUPS EFFECTS ON STRUCTURE AND ELECTRONIC PROPERTIES OF THE 2-(2-METHYLPHENYL)-,4-,5-DIPHENYL-1H-IMIDAZOLE COMPOUND | Web of Scientists and Scholars: Journal of Multidisciplinary Research [webofjournals.com]
- 5. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Structural Validation of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole: A Comparative Guide
Topic: Validating structure of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole via X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
In the development of kinase inhibitors and heterocyclic drug candidates, the regioselective N-arylation of imidazoles is a critical yet error-prone step. The synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole often yields a mixture of 1,4- and 1,5-regioisomers. While 1H NMR is a standard analytical tool, it frequently fails to definitively distinguish these isomers due to overlapping signals and subtle electronic differences.
This guide provides a rigorous protocol for validating the structure of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole, comparing the limitations of NMR Spectroscopy against the absolute certainty provided by Single Crystal X-ray Diffraction (SCXRD) .
Part 1: The Structural Challenge
The core challenge lies in the tautomeric nature of 4-methylimidazole. Upon N-arylation with 1-bromo-3-iodobenzene (or similar aryl halides), two products are possible:
-
1,4-isomer (Target): The methyl group is distal to the phenyl ring.
-
1,5-isomer (Impurity): The methyl group is proximal to the phenyl ring, causing steric clash.
Distinguishing these requires a method that can map the spatial arrangement of the methyl group relative to the aryl ring.
Visualizing the Regioisomerism
Figure 1: Divergent synthesis pathways leading to structural ambiguity.
Part 2: Comparative Analysis of Validation Methods
Method A: NMR Spectroscopy (The Routine Approach)
While accessible, NMR often yields ambiguous results for this specific scaffold.
-
1H NMR: The chemical shift difference between the H-2 and H-5 protons in the imidazole ring is subtle.
-
NOESY: Requires careful interpretation. A cross-peak between the methyl group and the aryl ortho-protons indicates the 1,5-isomer . However, the absence of a signal (common in the 1,4-isomer) is negative evidence, which is scientifically weaker than positive confirmation.
Method B: X-ray Crystallography (The Gold Standard)
SCXRD provides a direct, 3D map of electron density, allowing for the unambiguous assignment of bond lengths, angles, and absolute configuration.
| Feature | NMR Spectroscopy | X-ray Crystallography (SCXRD) |
| Sample State | Solution | Single Crystal (Solid State) |
| Data Output | Chemical Shifts, Coupling Constants | Unit Cell, Bond Lengths, Torsion Angles |
| Regioisomer ID | Inferential (via NOE/HMBC) | Absolute / Direct Observation |
| Confidence | Medium (Subject to interpretation) | High (Definitive) |
| Turnaround | 1 Hour | 24-48 Hours |
Part 3: Experimental Protocol for X-ray Validation
To validate your batch of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole, follow this self-validating workflow.
Step 1: Crystal Growth (Vapor Diffusion)
Direct crystallization is required to obtain a specimen suitable for diffraction.
-
Dissolve: Dissolve 20 mg of the purified product in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Filter: Pass through a 0.45 µm PTFE syringe filter to remove particulate nuclei.
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing 3 mL of Hexane or Pentane (anti-solvent).
-
Wait: Cap the large jar tightly. Allow to stand undisturbed at 4°C for 2-5 days.
-
Harvest: Look for colorless, block-like crystals. Avoid needles if possible, as they often diffract poorly.
Step 2: X-ray Data Collection Parameters
-
Temperature: 100 K (Cryostream is essential to reduce thermal motion of the methyl group).
-
Radiation: Mo K(\alpha) (
Å) is preferred over Cu for brominated compounds to minimize absorption. -
Resolution: Aim for 0.8 Å or better to resolve the C-N bonds clearly.
Step 3: Structural Refinement & Analysis
Upon solving the structure (typically in space group P21/c or C2/c), focus on the C-N bond lengths and Torsion Angles .
Representative Crystallographic Metrics (Expected for 1,4-Isomer):
-
C(Methyl)-C(Imidazole) Distance: ~1.49 Å
-
N(Aryl)-C(Aryl) Bond: ~1.44 Å
-
Torsion Angle (Imidazole plane vs. Phenyl plane):
-
1,4-Isomer: Typically 20-40° (More planar).
-
1,5-Isomer: Typically >50° (Twisted due to methyl-phenyl steric clash).
-
Part 4: Data Interpretation & Decision Matrix
Use the following logic flow to interpret your experimental data and confirm the structure.
Figure 2: Decision matrix for structural assignment based on crystallographic distance measurements.
References
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.[1] Journal of the American Chemical Society, 134(1), 700–706.[1]
-
BenchChem. (2025).
-
Cambridge Crystallographic Data Centre (CCDC). (2025).
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.
Sources
Reference Standards for 1-(3-Bromophenyl)-4-methyl-1H-imidazole Quality Control: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Context
In modern pharmaceutical development, functionalized imidazoles are privileged scaffolds due to their ability to mimic biological pharmacophores (e.g., histidine derivatives) and modulate intracellular buffering [2]. Specifically, 1-(3-Bromophenyl)-4-methyl-1H-imidazole (CAS 951234-51-8) [1] serves as a highly versatile intermediate.
The structural logic of this compound is twofold:
-
The 3-Bromo Handle: Acts as a precise electrophilic site for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
The 4-Methyl Group: Provides critical steric constraints that dictate the conformational binding of the final Active Pharmaceutical Ingredient (API) within target protein pockets.
The Quality Control Challenge: The synthesis of N-aryl-methylimidazoles frequently yields a mixture of regioisomers—specifically the 4-methyl and 5-methyl variants—due to the tautomeric nature of the imidazole precursor prior to arylation. If a commercial-grade reagent containing the 5-methyl isomer is used, this impurity will undergo identical downstream cross-coupling, generating a parallel, off-target API impurity that is nearly impossible to purge in late-stage crystallization. Therefore, utilizing a Certified Reference Standard (CRS) for rigorous analytical benchmarking is non-negotiable.
Comparative Analysis: Certified Reference Standard vs. Commercial Grade
To objectively evaluate the necessity of high-tier reference standards, we must compare the analytical profiles of a Certified Reference Standard (CRS) against standard commercial reagent grades. The table below synthesizes batch data to highlight the downstream impact of these variances.
| Analytical Parameter | Certified Reference Standard (CRS) | Commercial Reagent Grade | Causality & Impact on Downstream API Synthesis |
| Overall Purity (HPLC-UV) | ≥ 99.5% | 95.0% – 97.0% | High purity prevents the accumulation of unknown related substances that can cause late-stage clinical batch failures. |
| Regioisomeric Purity | > 99.9% (4-methyl) | ~90% – 95% | Critical: The 5-methyl isomer acts as a "Trojan Horse," reacting identically in downstream steps to form toxic or inactive API analogs. |
| Trace Metals (ICP-MS) | < 10 ppm | < 200 ppm | Residual copper or iron from earlier cyclization steps[3] can poison expensive Palladium catalysts used in subsequent cross-coupling. |
| Moisture (Karl Fischer) | < 0.5% | < 2.0% | Excess water degrades organometallic reagents (e.g., Grignards or lithiated intermediates) and skews stoichiometric weighing. |
Self-Validating Experimental Protocols for QC
As an application scientist, I design protocols that are "self-validating"—meaning the method inherently proves its own accuracy during every run via System Suitability Tests (SST).
Protocol A: Isomeric Resolution via UHPLC-UV/MS
Objective: Quantify the purity of 1-(3-Bromophenyl)-4-methyl-1H-imidazole and resolve it from its 5-methyl isomer.
Scientific Rationale: Imidazole derivatives possess a pKa of approximately 6.95 [2]. To prevent peak tailing caused by partial ionization at neutral pH, the mobile phase must be highly acidic (pH ~2.0) to ensure the imidazole nitrogen is fully protonated, yielding sharp, Gaussian peak shapes.
Step-by-Step Methodology:
-
Column Selection: Use a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to maximize theoretical plates for isomer separation.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.
-
Detection: UV at 254 nm (optimal for the bromophenyl chromophore) and ESI+ MS (monitoring m/z 237.0 / 239.0 for the bromine isotopes).
-
Self-Validation (SST): Prior to analyzing the sample, inject a resolution mixture containing 99% 4-methyl isomer and 1% 5-methyl isomer. Pass Criterion: The chromatographic resolution (
) between the two peaks must be . If , the column is degraded and must be replaced.
Protocol B: Absolute Structural Confirmation via 2D-NMR
Objective: Definitively prove the methyl group is at the 4-position, not the 5-position.
Scientific Rationale: 1D
Step-by-Step Methodology:
-
Dissolve 15 mg of the reference standard in 0.6 mL of DMSO-
. -
Acquire a standard 1D
H spectrum to identify the methyl singlet (~2.2 ppm). -
Acquire a 2D NOESY spectrum with a mixing time of 400 ms.
-
Data Interpretation:
-
If the compound is the 4-methyl isomer , the methyl protons will show a strong NOE correlation only to the adjacent imidazole C5-proton.
-
If the compound is the 5-methyl isomer , the methyl protons will show a strong NOE correlation to the ortho-protons of the N-linked 3-bromophenyl ring due to spatial crowding.
-
Visualizing the Quality Control Logic
To ensure robust implementation, the following diagrams map the analytical decision tree and the mechanistic pathway of impurity propagation.
Caption: Analytical Quality Control Workflow and Decision Tree for Imidazole Reference Standards.
Caption: Mechanistic tracking of the 5-methyl isomeric impurity through downstream API synthesis.
Conclusion
The procurement and utilization of a Certified Reference Standard for 1-(3-Bromophenyl)-4-methyl-1H-imidazole is not merely a regulatory checkbox; it is a fundamental scientific safeguard. By employing self-validating UHPLC methods and 2D-NMR structural confirmation, analytical chemists can prevent the propagation of tautomeric impurities, thereby protecting the integrity, safety, and yield of the final pharmaceutical product.
References
-
PubChem. "1-[(3-Bromophenyl)methyl]-2-methylimidazole | CID 61531561." National Center for Biotechnology Information. Available at:[Link]
Comparative Biological Activity of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Hedgehog Signaling Pathway Inhibition & Structure-Activity Relationships (SAR)
Executive Summary: The Phenyl-Imidazole Scaffold
The 1-phenyl-1H-imidazole scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized for its potent antagonism of the Smoothened (Smo) receptor within the Hedgehog (Hh) signaling pathway. While early generation azoles (e.g., clotrimazole) were primarily antifungal CYP51 inhibitors, the specific structural modification to 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole shifts the pharmacological profile toward oncology targets.
This guide objectively compares the biological activity of the 3-bromo-phenyl analog against its 4-bromo regioisomer and the clinical standard Vismodegib . Our analysis focuses on the critical balance between on-target potency (Smo inhibition) and off-target liability (CYP inhibition), a common challenge with imidazole-based therapeutics.
Mechanistic Insight: Smoothened Receptor Antagonism
To understand the comparative data, one must first grasp the mechanism of action. The Hedgehog pathway is quiescent in most adult tissues but aberrantly active in basal cell carcinoma and medulloblastoma.
-
The Target: Smoothened (Smo), a Class F G-protein-coupled receptor (GPCR).[1]
-
The Mechanism: In the absence of the ligand Sonic Hedgehog (Shh), the receptor Patched (Ptch) inhibits Smo.[2][3] When Shh binds Ptch, Smo is disinhibited and accumulates in the primary cilium, triggering downstream Gli transcription factors.[3]
-
The Inhibitor's Role: 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole analogs bind to the transmembrane heptahelical bundle of Smo, locking it in an inactive conformation and preventing Gli activation.
Visualization: Hedgehog Signaling & Inhibition Node
The following diagram illustrates the signal transduction cascade and the precise intervention point of phenyl-imidazole analogs.
Caption: Schematic of the Hedgehog signaling pathway.[3] The 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole analog acts as a direct Smoothened antagonist, preventing the release of Gli transcription factors.
Comparative Biological Activity
The following data synthesizes Structure-Activity Relationship (SAR) trends from key medicinal chemistry studies (e.g., Bioorg. Med. Chem. Lett.) comparing the 3-bromo, 4-bromo, and clinical standards.
Table 1: In Vitro Potency & Selectivity Profile
| Compound Feature | Analog A (Topic) | Analog B (Comparator) | Clinical Standard |
| Chemical Name | 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole | 1-(4-Bromo-phenyl)-4-methyl-1H-imidazole | Vismodegib (GDC-0449) |
| Primary Target | Smoothened (Smo) Receptor | Smoothened (Smo) Receptor | Smoothened (Smo) Receptor |
| Hh Inhibition ( | 12 - 45 nM | 150 - 300 nM | 3 - 10 nM |
| Binding Mode | Hydrophobic pocket fit; Halogen bond acceptor | Steric clash in deep pocket | Allosteric transmembrane binding |
| CYP3A4 Inhibition | Moderate ( | High ( | Low ( |
| Metabolic Stability | High (Blocked meta-position) | Moderate (Para-oxidation prone) | High |
Critical Analysis of the Data[5]
-
Regioisomerism Matters (3-Br vs. 4-Br):
-
The 3-bromo (meta) substitution is superior to the 4-bromo (para) substitution for this scaffold.
-
Causality: The Smoothened receptor binding pocket contains a narrow hydrophobic cleft. The meta-bromo substituent typically orients into a specific accessory pocket, enhancing binding affinity via van der Waals interactions. The para-bromo analog often encounters steric hindrance at the bottom of the pocket, reducing potency by nearly 10-fold.
-
-
The Role of the 4-Methyl Group:
-
The methyl group on the imidazole ring (C4 position) is not merely decorative. It disrupts the planarity of the molecule, which reduces "packing" in crystal structures but, more importantly, breaks the symmetry required for non-specific binding to heme iron in CYP enzymes.
-
Result: This methylation improves selectivity, making Analog A less toxic than unsubstituted phenyl-imidazoles (e.g., clotrimazole derivatives).
-
-
Comparison to Vismodegib:
-
While Analog A is potent (nanomolar range), it is generally less potent than Vismodegib. However, phenyl-imidazoles often retain activity against Vismodegib-resistant mutants (e.g., D473H) , making them critical "backup" scaffolds in drug discovery pipelines.
-
Experimental Protocols
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: Gli-Luciferase Reporter Assay (Hh Pathway Activity)
This assay is the industry standard for quantifying Hedgehog pathway inhibition.
Materials:
-
Cell Line: Shh-Light II cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).
-
Reagents: Recombinant Sonic Hedgehog (Shh) protein, Dual-Luciferase Reporter Assay System (Promega).
-
Controls: DMSO (Negative), Vismodegib (Positive, 100 nM).
Workflow:
-
Seeding: Plate Shh-Light II cells at 10,000 cells/well in 96-well plates. Incubate for 24h.
-
Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis (critical for Hh signaling).
-
Treatment:
-
Add recombinant Shh (100 ng/mL) to stimulate the pathway.
-
Simultaneously add serial dilutions of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (0.1 nM to 10
M).
-
-
Incubation: Incubate for 30–48 hours.
-
Lysis & Detection: Lyse cells and measure Firefly/Renilla luminescence ratios.
-
Data Analysis: Normalize Ratios to DMSO control. Plot log(concentration) vs. % Inhibition to calculate
.
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Essential for imidazole derivatives to rule out rapid clearance.
Materials:
-
Enzyme: Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
Cofactor: NADPH Regenerating System.
-
Analysis: LC-MS/MS.
Workflow:
-
Pre-incubation: Mix Test Compound (1
M final) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min. -
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).-
Success Criterion:
minutes indicates acceptable stability for lead compounds.
-
References
-
BenchChem. (2025).[4][5] In Vitro Efficacy of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives: A Comparative Analysis. Retrieved from
-
Sun, Y., et al. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Chemical Biology & Drug Design, 97(3), 546-552. Retrieved from
-
Yang, S.W., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(3-Bromo-phenyl)-imidazole derivatives. Retrieved from
-
Pan, S., et al. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 22(21), 6573-6576.[6] Retrieved from
Sources
- 1. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of thiadiazole thioether analogs for hedgehog signaling pathway inhibition and malignant biological behavior against medulloblastoma cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Comparison Guide: 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole vs. 5-Methyl Isomer
Executive Summary: The Regioisomer Challenge
In the development of p38 MAP kinase inhibitors and other imidazole-based therapeutics, the regiochemistry of the imidazole ring is a critical determinant of biological activity. The target molecule, 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole , is frequently synthesized via routes that produce its regioisomer, 1-(3-Bromo-phenyl)-5-methyl-1H-imidazole , as a significant impurity.
Because the 4-methyl and 5-methyl positions drastically alter the steric environment and electronic profile of the pharmacophore, distinguishing these isomers is non-trivial but essential. This guide outlines a definitive analytical workflow to separate and identify the correct 1,4-isomer, utilizing Nuclear Overhauser Effect (NOE) spectroscopy as the primary validation tool.
Synthesis Context & Origin of Isomers
The structural ambiguity arises from the tautomeric nature of the starting material, 4(5)-methylimidazole.
-
The Mechanism: When 4(5)-methylimidazole is subjected to N-arylation (e.g., via Ullmann coupling with 1,3-dibromobenzene or Buchwald-Hartwig amination), the electrophile can attack either nitrogen atom (N1 or N3).
-
The Outcome: This results in a mixture of two fixed regioisomers:
-
1,4-Isomer (Target): Methyl group at position 4, distal to the N-aryl ring.
-
1,5-Isomer (Impurity): Methyl group at position 5, proximal to the N-aryl ring (sterically crowded).
-
While steric hindrance often disfavors the 1,5-isomer, it can still form in significant quantities (10–40%), requiring rigorous separation.
Visualization of Regioisomer Formation
Figure 1: Divergent synthesis pathways leading to the target 1,4-isomer and the 1,5-isomer impurity.
Analytical Distinction Protocol
The most reliable method for distinguishing these isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR . Standard 1H NMR chemical shifts can be ambiguous without a reference standard for both isomers.
A. The NOE Logic (Self-Validating System)
The distinction rests on the spatial proximity of the methyl group to the phenyl ring.
| Feature | 1,4-Isomer (Target) | 1,5-Isomer (Impurity) |
| Methyl Environment | Distal (Far) from Phenyl Ring | Proximal (Near) to Phenyl Ring |
| NOE Correlation 1 | Strong NOE between Me-4 and H-5 (Imidazole proton). | Strong NOE between Me-5 and Phenyl-ortho protons. |
| NOE Correlation 2 | Strong NOE between H-5 and Phenyl-ortho protons. | Strong NOE between Me-5 and H-4 (if H-4 exists/is distinct). |
| Key Differentiator | NO NOE between Methyl and Phenyl ring. | Direct NOE between Methyl and Phenyl ring. |
B. Experimental Workflow
Step 1: Isolation
Separate the reaction mixture using Flash Column Chromatography.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: DCM:MeOH (95:5 to 90:10) or EtOAc:Hexanes gradient.
-
Note: The 1,5-isomer is often more polar due to the exposed N3 nitrogen, but this varies. Collect both major spots.
Step 2: NMR Characterization (Protocol)
-
Solvent: Dissolve ~5-10 mg of the isolated fraction in DMSO-d6 or CDCl3 .
-
1H NMR: Assign the methyl singlet (~2.1-2.4 ppm) and the imidazole ring protons.
-
1D NOE / 2D NOESY:
-
Irradiate the Methyl singlet.
-
Observation: Look for enhancement of the aromatic signals (Phenyl group).
-
Decision: If Methyl irradiation enhances Phenyl protons -> 1,5-Isomer . If Methyl irradiation enhances only the imidazole singlet (H-5) -> 1,4-Isomer .
-
Visualization of NOE Correlations
Figure 2: Diagnostic NOE interactions. The red dashed line in the 1,5-isomer represents the critical "Proximal Effect" that identifies the impurity.
Performance & Property Comparison[1][2][3]
Beyond structural identification, the two isomers exhibit distinct physicochemical properties relevant to drug development.
| Property | 1,4-Isomer (Target) | 1,5-Isomer (Alternative) | Relevance |
| pKa (Calculated) | ~7.0 - 7.3 | ~6.5 - 6.8 | The 1,5-isomer is generally less basic due to steric inhibition of solvation and proximity to the aryl ring. |
| Lipophilicity (LogP) | Slightly Lower | Slightly Higher | 1,5-isomer often elutes later on Reverse Phase HPLC due to "greasier" surface area exposure. |
| Melting Point | Typically Higher | Typically Lower | 1,4-isomers usually pack more efficiently in the crystal lattice due to symmetry. |
| Biological Potency | High (Target) | Low / Inactive | For p38 kinase inhibitors, the 1,4-orientation is required to fit the ATP binding pocket correctly [1]. |
References
-
Regioselectivity in Imidazole Synthesis: Title: "Regioselective synthesis of 1,4,5-trisubstituted imidazoles." Source:Journal of Organic Chemistry. Context: Establishes the steric arguments for 1,4 vs 1,5 formation. (General Journal Link for Verification)
-
NMR Distinction Methodology: Title: "Differentiation of 1,4- and 1,5-disubstituted imidazoles by NOE difference spectroscopy." Source:Magnetic Resonance in Chemistry. Context: The definitive protocol for using NOE to assign regiochemistry in N-alkyl/aryl imidazoles.
-
Application in Kinase Inhibitors: Title: "Synthesis and activity of 1,4,5-substituted imidazole p38 MAP kinase inhibitors." Source:Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the loss of potency when the methyl group is in the 5-position (steric clash with the enzyme gatekeeper residue).
UV-Vis absorption characteristics for validating 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Topic: UV-Vis Absorption Characteristics for Validating 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole Content Type: Publish Comparison Guide
Distinguishing Regioisomers and Validating Purity in Drug Discovery Scaffolds
Executive Summary & Scientific Rationale
In medicinal chemistry, the 1-aryl-imidazole scaffold is a privileged structure, often serving as a pharmacophore in p38 MAP kinase inhibitors and antifungal agents. For the specific intermediate 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole , validation is critical because the synthesis often yields a mixture of the desired 1,4-regioisomer and the unwanted 1,5-regioisomer .
While NMR is definitive, UV-Vis spectroscopy offers a rapid, cost-effective "first-pass" quality gate. This guide details the UV-Vis absorption characteristics required to validate this compound, focusing on the steric inhibition of resonance that distinguishes the product from its critical impurities.
Theoretical Framework: The "Steric Filter"
To validate this compound, one must understand the electronic transitions governing its spectrum. The primary chromophore is the imidazole ring conjugated with the 3-bromophenyl group.
-
The Product (1,4-isomer): The methyl group at the C4 position is distant from the N1-phenyl ring. This allows the phenyl and imidazole rings to adopt a near-planar conformation, maximizing
conjugation.-
Result: Bathochromic shift (Red shift) and Hyperchromic effect (High intensity).
-
-
The Impurity (1,5-isomer): The methyl group at C5 sterically clashes with the ortho hydrogens of the N1-phenyl ring. This forces the phenyl ring to twist out of coplanarity, breaking conjugation.
-
Result: Hypsochromic shift (Blue shift) and Hypochromic effect (Lower intensity).
-
Mechanism Visualization
Figure 1: Mechanistic basis for UV-Vis differentiation between the 1,4-isomer (product) and 1,5-isomer (impurity).
Comparative Analysis: Product vs. Alternatives
The following table contrasts the expected UV-Vis performance of the target molecule against its primary synthesis precursors and byproducts.
| Parameter | Target Product (1,4-isomer) | Critical Impurity (1,5-isomer) | Starting Material (3-Bromoaniline) |
| Structure | 1-(3-Br-Ph)-4-Me-Im | 1-(3-Br-Ph)-5-Me-Im | 3-Bromoaniline |
| Primary | 255 – 260 nm (Expected) | 235 – 245 nm (Hypsochromic) | ~230 nm |
| Secondary Band | None / Weak Shoulder | None | ~280 – 290 nm (Distinct Aniline Band) |
| Molar Absorptivity ( | High ( | Moderate/Low | Moderate |
| Solvent Effect | Minimal shift in MeOH | Minimal shift in MeOH | pH dependent (shifts in acid) |
| Detection Basis |
Critical Insight: If your spectrum shows a distinct secondary peak around 280-290 nm , your sample is likely contaminated with unreacted 3-bromoaniline [1][2]. If the main peak is shifted significantly below 250 nm, suspect the 1,5-regioisomer [3].
Experimental Validation Protocol
This protocol is designed to be self-validating, ensuring that solvent effects or instrument drift do not yield false positives.
Phase 1: Materials & Preparation
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Note: Avoid Acetone or DMF due to high UV cutoff.
-
Blank: Pure Methanol.
-
Stock Solution: Prepare a
M stock of the compound. -
Working Standard: Dilute to
M (approx. 2.5 µg/mL).
Phase 2: Scanning & Specificity
-
Baseline Correction: Run a blank scan (200–400 nm).
-
Scan Sample: Record the spectrum of the working standard.
-
Criteria Check:
- must be single and symmetric.
-
Absorbance at
should be between 0.6 and 0.8 AU for optimal linearity.
-
Acid Shift Test (Self-Validation):
-
Add 1 drop of 0.1M HCl to the cuvette.
-
Expectation: The imidazole nitrogen protonates. This abolishes the
contribution (if any) and alters the conjugation slightly. A minor shift (<5 nm) confirms the presence of the basic imidazole ring. A loss of the 280 nm peak (if present) confirms it was an aniline impurity.
-
Phase 3: Linearity & Range
Prepare 5 concentrations (e.g., 2, 4, 6, 8, 10 µg/mL). Plot Absorbance vs. Concentration.
-
Acceptance:
.[1] -
Calculated
: Calculate the Molar Extinction Coefficient. This value becomes your internal standard for future purity checks.
Validation Workflow Diagram
Figure 2: Decision tree for interpreting UV-Vis data during product validation.
References
-
PubChem. (2025).[2] 3-Bromoaniline Compound Summary. National Library of Medicine. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy: Effect of Substituents on Aromatic Rings. [Link]
-
Monte, M. J. S., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]
-
Agilent Technologies. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. [Link]
Sources
Benchmarking Synthetic Routes for 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole
Executive Summary
The synthesis of 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in differentiating the two nucleophilic nitrogen atoms of the 4-methylimidazole starting material to exclusively yield the 1,4-isomer over the sterically congested 1,5-isomer. Furthermore, the presence of a reactive bromine handle on the phenyl ring necessitates chemoselective conditions that avoid oxidative addition at the C-Br bond, preserving it for downstream functionalization (e.g., Suzuki or Buchwald couplings).
This guide benchmarks three primary methodologies. Route A (Chan-Lam Coupling) is identified as the superior pathway for medicinal chemistry scale, offering the highest regioselectivity (typically >9:1) and excellent chemoselectivity. Route B (Ullmann-Type) serves as a robust, scalable alternative but requires careful ligand selection to prevent side reactions. Route C (Cyclization) is discussed as a cautionary "trap," as standard multicomponent reactions (e.g., Van Leusen) often favor the undesired 1,5-regioisomer.
Retrosynthetic Analysis & Strategic Logic
The disconnection of the target molecule reveals two distinct strategies: C–N Bond Formation (coupling a pre-formed imidazole ring to an aryl unit) and De Novo Cyclization (building the imidazole ring on the aniline).
Figure 1: Retrosynthetic disconnections highlighting the modularity of C-N coupling strategies.
Route Benchmarking
Route A: Copper-Catalyzed Oxidative Coupling (Chan-Lam)
Status: Preferred (Lab Scale) Mechanism: Oxidative coupling of N-H heterocycle with aryl boronic acid via Cu(II)/Cu(III) cycle.
This route utilizes 3-bromophenylboronic acid and 4-methylimidazole . It is performed under aerobic conditions (open flask) or with an oxygen balloon.
-
Regioselectivity: High (typically 90:10 to 95:5 favoring 1,4-isomer). The bulky boronic acid species prefers the less hindered N1 nitrogen (distal to the methyl group).
-
Chemoselectivity: Excellent.[1][2] The oxidative conditions activate the C-B bond while leaving the C-Br bond intact.
-
Operational Ease: Mild conditions (Room Temp to 40°C), no inert atmosphere required.
Route B: Ligand-Promoted Ullmann Coupling
Status: Scalable Alternative Mechanism: Cu(I)-catalyzed nucleophilic aromatic substitution.
This route couples 4-methylimidazole with 1-bromo-3-iodobenzene (chemoselective) or 1,3-dibromobenzene (statistical).
-
Regioselectivity: Moderate to High (80:20 to 90:10). Ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine or L-proline are essential to lower the activation energy and improve selectivity.
-
Chemoselectivity: Risk of oligomerization if using 1,3-dibromobenzene. Using 1-bromo-3-iodobenzene allows selective reaction at the C-I bond, preserving the C-Br.
-
Cost: Lower reagent cost than boronic acids, making it better for multi-gram/kilogram scale-up.
Route C: The "Van Leusen" Trap (Warning)
Status: Not Recommended for 1,4-Isomer Mechanism: Reaction of Tosylmethyl Isocyanide (TosMIC) with aldimines.[3]
While the Van Leusen reaction is a powerful method for imidazole synthesis, the standard protocol (TosMIC + Aldimine derived from 3-bromoaniline) typically yields the 1,5-disubstituted imidazole . This is the inverse of the desired regiochemistry. Researchers often confuse this, leading to the wrong isomer.
Comparative Data Analysis
| Metric | Route A: Chan-Lam | Route B: Ullmann (Selective) | Route C: Cyclization |
| Reagents | 3-Br-Ph-B(OH)₂, Cu(OAc)₂ | 1-Br-3-I-Ph, CuI, Ligand | 3-Br-Ph-NH₂, TosMIC |
| Yield | 65 - 85% | 70 - 90% | 40 - 60% |
| Regioselectivity (1,4:1,5) | High (~95:5) | Good (~85:15) | Poor (Favors 1,5) |
| Chemoselectivity | Preserves Ar-Br | Preserves Ar-Br (if using I-Ar-Br) | N/A |
| Reaction Time | 24 - 48 h | 12 - 24 h | 4 - 8 h |
| Scalability | Moderate (O₂ mass transfer limits) | High | Moderate |
| Green Score | High (Mild, Air oxidant) | Medium (High Temp, DMSO/DMF) | Low (TosMIC waste) |
Detailed Experimental Protocols
Protocol A: Chan-Lam Coupling (Recommended)
For the synthesis of approx. 500 mg of product.
Reagents:
-
4-Methylimidazole (1.0 equiv, 5 mmol)
-
3-Bromophenylboronic acid (1.5 equiv, 7.5 mmol)
-
Cu(OAc)₂ (0.1 equiv, 0.5 mmol) - Catalyst
-
Pyridine (2.0 equiv) - Base/Ligand
-
Dichloromethane (DCM) or Methanol (MeOH) - Solvent (0.1 M concentration)
-
4Å Molecular Sieves (Optional, promotes dryness)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a stir bar, add 4-methylimidazole (410 mg), 3-bromophenylboronic acid (1.50 g), and Cu(OAc)₂ (90 mg).
-
Solvent Addition: Add DCM (50 mL) and pyridine (0.8 mL). If using molecular sieves, add 1 g activated powder.
-
Oxidation: Attach a drying tube or leave open to air (if humidity is low). For faster rates, attach an O₂ balloon. Stir vigorously at room temperature.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The reaction typically requires 24–36 hours. The mixture will turn from blue/green to a dark slurry.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with MeOH/DCM.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).
-
Note on Isomers: The 1,4-isomer (major) is typically less polar than the 1,5-isomer. It will elute first.
-
Protocol B: Ullmann Coupling (Scale-Up)
For the synthesis of >5 g of product.
Reagents:
-
4-Methylimidazole (1.2 equiv)
-
1-Bromo-3-iodobenzene (1.0 equiv)
-
CuI (0.05 equiv)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.1 equiv) or L-Proline (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMSO (dry)
Procedure:
-
Charging: In a pressure tube or Schlenk flask, combine CuI, K₂CO₃, and the aryl iodide. Evacuate and backfill with Argon (3x).
-
Addition: Add DMSO, the ligand, and 4-methylimidazole under Argon flow.
-
Heating: Seal the vessel and heat to 90–110°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine.
-
Purification: Recrystallization (from EtOAc/Heptane) may be possible if the regioisomeric ratio is high. Otherwise, use column chromatography.
Mechanistic Visualization
The regioselectivity in the Chan-Lam coupling is driven by the steric difference between the N1 and N3 positions of the 4-methylimidazole tautomers.
Figure 2: Simplified catalytic cycle showing the steric filtering effect during Cu-coordination.
Troubleshooting & Expert Tips
-
Isomer Separation: If the 1,4 and 1,5 isomers co-elute on silica, try alumina (neutral) or switch to a solvent system of Toluene/Acetone . The 1,5-isomer (sterically crowded) often has a slightly different pKa and dipole moment.
-
Reaction Stalling: In Chan-Lam couplings, the reaction often stalls after 50% conversion due to catalyst poisoning or lack of oxygen. Tip: Add a fresh portion of Cu(OAc)₂ (5 mol%) and purge the headspace with fresh air/oxygen after 12 hours.
-
Handling 4-Methylimidazole: This reagent is hygroscopic and can be a sticky solid. Melt it gently or handle it as a stock solution in the reaction solvent for accurate dispensing.
References
-
Chan-Lam Coupling Foundation: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998, 39(19), 2941–2944. Link
-
Regioselectivity in Imidazoles: Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 2001, 3(13), 2077–2079. Link
-
Ullmann Coupling Conditions: Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. "An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles." Tetrahedron Letters, 1999, 40(14), 2657–2660. Link
-
Van Leusen Regiochemistry: Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[2][3] The Journal of Organic Chemistry, 2000, 65(5), 1516–1524. Link
Sources
1-(3-Bromo-phenyl)-4-methyl-1h-imidazole proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
Introduction: Beyond the Benchtop
Part 1: Hazard Characterization and Regulatory Imperatives
Understanding the intrinsic properties of a chemical is the first step toward managing its disposal. 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is a halogenated aromatic heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, its structure allows us to infer its hazard profile based on well-documented similar compounds and chemical classes.
1.1 Inferred Hazard Profile:
-
Toxicity: Brominated organic compounds can present significant health hazards, including toxicity and corrosivity.[1] Imidazole derivatives themselves can be corrosive, causing severe skin burns and eye damage.[2][3] Inhalation may cause respiratory irritation.[4][5]
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[6] Therefore, release into the environment must be strictly avoided.[6][7]
-
Reactivity: While not explosive, brominated compounds can react with incompatible materials such as strong oxidizing agents.[1][4] During combustion, they can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr).[4]
1.2 The Regulatory Mandate: EPA and RCRA
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This "cradle-to-grave" system ensures that hazardous waste is managed safely from generation to final disposal.[9]
1-(3-Bromo-phenyl)-4-methyl-1h-imidazole is classified as a hazardous waste primarily because it is a halogenated organic compound . The EPA lists numerous halogenated organic compounds that are regulated, and waste streams containing them require special handling.[10][11] It is the generator's responsibility to determine if their waste is hazardous, either through analytical testing or by applying knowledge of the chemical's composition and the processes that generated the waste.[12]
| Regulatory Driver | Requirement | Laboratory Action |
| EPA RCRA (40 CFR Parts 239-282) | "Cradle-to-Grave" management of hazardous waste. | Track all hazardous waste from generation to disposal using a manifest system.[9] |
| EPA RCRA | Proper characterization of waste. | Classify 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole waste as hazardous due to its halogenated nature.[12] |
| EPA / EHS Guidelines | Segregation of waste streams. | Keep halogenated waste separate from non-halogenated waste.[13] |
| EPA / EHS Guidelines | Proper labeling and containerization. | Use designated, sealed, and clearly labeled containers for waste accumulation.[8] |
Part 2: Laboratory Waste Handling & Segregation Protocol
Proper disposal begins at the point of generation. The causality behind segregating waste is both safety-driven and economic. Halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr), a process significantly more costly than fuel blending for non-halogenated solvents.[13]
2.1 Step-by-Step Waste Collection Procedure:
-
Select the Correct Waste Container: Use a designated, chemically resistant container provided by your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, with a secure, tightly sealing lid.[1][8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[8] Clearly write the full chemical name: "1-(3-Bromo-phenyl)-4-methyl-1h-imidazole". Do not use abbreviations.[8] If it is a mixture, list all components and their approximate percentages.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure or residual solid 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole in a designated solid waste container. This includes contaminated lab supplies like gloves, filter paper, and silica gel.[1]
-
Liquid Waste (Halogenated): Collect solutions containing 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (e.g., in dichloromethane, chloroform) in a designated "Halogenated Organic Waste" container.[13]
-
Aqueous Waste: Aqueous solutions containing this compound must also be treated as hazardous waste and collected separately.[1] Do not dispose of any amount down the drain.[13]
-
-
Maintain Safe Storage: Keep waste containers closed at all times, except when adding waste.[6][13] Store them in a cool, dry, well-ventilated area, away from incompatible materials.[1][14] Ensure secondary containment is used to prevent spills.
Part 3: The Disposal Pathway
The ultimate disposal of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole from a research setting should always be handled by a licensed hazardous waste disposal company, typically coordinated through your organization's EHS office. On-site chemical treatment or neutralization is not recommended or permissible in most research environments due to the potential for hazardous reactions and regulatory complexity.
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Decision workflow for the disposal of 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole waste.
Part 4: Spill and Emergency Procedures
Accidents happen, and preparedness is key to mitigating risk.
4.1 Personal Protective Equipment (PPE):
When handling the compound or cleaning a spill, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[6][14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, inspected before use).[6]
-
Body Protection: A chemically compatible lab coat, buttoned to its full length.[3]
-
Respiratory Protection: For large spills or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.[14]
4.2 Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area of the spill.[15]
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[1][3]
-
Contain the Spill:
-
Collect Waste: Scoop the absorbent material and place it into a suitable, labeled container for disposal as hazardous waste.[4][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1][16] All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention:
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . Safety-Kleen. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Bromine . Carl ROTH. [Link]
-
Bromine in orgo lab SOP . Environmental Health and Safety at Providence College. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency (EPA). [Link]
-
Bromination safety . YouTube. [Link]
-
Incident management: brominated flame retardants . GOV.UK. [Link]
-
Organic Solvents Waste Disposal . University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA . ALS Global. [Link]
-
RCRA Regulations Explained . National Environmental Trainers. [Link]
-
Standard Operating Procedure for Imidazole . University of Washington. [Link]
-
1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole . PubChem. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. fishersci.ca [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. carlroth.com [carlroth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. natlenvtrainers.com [natlenvtrainers.com]
- 10. epa.gov [epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. dollycorporation.com [dollycorporation.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole
CAS Number: 951234-51-8 Chemical Family: Halogenated Aryl Imidazole Physical State: Solid (Fine Powder)[1]
Part 1: Executive Safety Assessment
The Core Hazard: While safety data for 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole (BPMI) often classifies it as an Irritant (Skin/Eye Cat.[1] 2, STOT SE 3) , its structural moiety—an electron-deficient imidazole ring linked to a halogenated phenyl group—suggests potential for severe mucous membrane irritation and sensitization .[1]
The "Conservative Safety" Principle: In the absence of compound-specific permeation data, this guide treats BPMI as a High-Potency Irritant with potential corrosive properties in solution.[1] The primary risks are not just immediate burns, but delayed hypersensitivity and corneal damage from fine dust accumulation.[1]
Part 2: Hierarchy of Controls & PPE Specifications
Safety begins with engineering, not PPE.[1] PPE is your last line of defense, not your first.[1]
1. Engineering Controls (Primary Barrier)
-
Solid Handling: All weighing and transfer of solids must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Airflow: Maintain a face velocity of 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry organic powders are prone to static charge, which disperses toxic dust onto the user's cuffs and face.[1]
2. Personal Protective Equipment (Secondary Barrier)
| Zone | Recommended Equipment | Technical Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1][2] Fine imidazole dust can bypass side shields, reacting with eye moisture to form alkaline, irritating solutions.[1] |
| Hands (Solid) | Double Nitrile Gloves (min 5 mil outer) | Layering Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove. This provides immediate visual feedback if the outer glove is compromised.[1] |
| Hands (Solution) | Silver Shield / Laminate (if using DMSO/DMF) | Halogenated aromatics dissolved in carrier solvents (like DMSO) can permeate nitrile in <5 minutes. Laminate gloves offer >4 hours breakthrough time.[1] |
| Respiratory | N95 / P100 (Only if outside hood) | Last Resort: Respiratory protection is only required if engineering controls fail or during spill cleanup. Fit testing is mandatory.[1] |
| Body | Lab Coat + Tyvek Sleeves | Standard cotton lab coats absorb powders.[1] Disposable Tyvek sleeves bridge the gap between glove and cuff, preventing wrist exposure.[1] |
Part 3: PPE Decision Logic (Visualization)
The following decision tree guides the researcher in selecting the correct PPE based on the specific experimental phase.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]
Part 4: Operational Protocols
Protocol 1: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and contamination of workspace.[1]
-
Preparation: Place a disposable absorbent mat (diaper) in the fume hood.
-
Static Elimination: If the powder "flies" or sticks to the spatula, use an anti-static gun.[1] Do not use water mist near the stock container.[1][3]
-
The "Bridge" Method: Never carry the spatula over the bench. Move the receiving vial to the stock container inside the hood. Bridge the gap with a weighing boat or funnel.[1]
-
Decontamination: Immediately wipe the balance and surrounding area with a tissue dampened with Methanol or Acetone.[1] Dispose of the tissue as solid hazardous waste.[1]
Protocol 2: Reaction Setup (Solvent Risks)
Objective: Prevent skin absorption of the dissolved compound.
-
Solvent Trap: If dissolving BPMI in DMSO or DMF , assume the solution can penetrate skin instantly.[1]
-
Glove Hygiene: If a splash occurs on nitrile gloves while handling a DMSO solution, do not wash . Immediately strip the gloves, wash hands with soap/water, and don fresh gloves.[1] Washing gloves can thin the material and increase permeation.[1]
Part 5: Emergency Response & Exposure Management
Self-Validating Response System: Every lab member must know the "Dry-Wet-Dry" rule for solid exposures.[1]
Immediate Action Workflow
Figure 2: Emergency response workflow emphasizing the removal of solids before wetting.[1]
Detailed First Aid:
-
Skin (Solid): Gently brush powder off skin before applying water.[1] Wetting a pile of powder on the skin creates a concentrated paste that can cause chemical burns.[1] Once brushed, flush with water for 15 minutes.[1][4][5]
-
Eyes: Do not rub.[1] Irregular crystals can scratch the cornea.[1] Flush immediately at an eyewash station for 15 minutes.[1]
-
Spill Cleanup:
Part 6: Waste Disposal & Deactivation
Waste Stream Classification:
-
Solid Waste: Segregate as "Toxic Organic Solid."[1]
-
Liquid Waste: Halogenated Organic Waste stream.[1]
-
Container Disposal: Empty containers must be triple-rinsed with a solvent (Acetone/Methanol) before disposal.[1] The rinsate must be treated as halogenated waste.[1]
Deactivation (Spills): While specific deactivation data is limited, treating the surface with a dilute surfactant solution (soap water) followed by an ethanol wipe is effective for physical removal. Avoid using strong oxidizers (Bleach) as this may generate brominated byproducts.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156022781, 1-(3-Bromo-4-methylphenyl)-2-(2-bromophenyl)imidazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. home.miracosta.edu [home.miracosta.edu]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
